molecular formula C9H20ClN B1428587 3-Cyclohexylpropanamine hydrochloride CAS No. 90726-03-7

3-Cyclohexylpropanamine hydrochloride

Cat. No.: B1428587
CAS No.: 90726-03-7
M. Wt: 177.71 g/mol
InChI Key: DNDZKTKJSBYACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexylpropanamine hydrochloride is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. The compound features a primary amine group, protected in its stable hydrochloride salt form, and a cyclohexyl moiety, which can impart significant lipophilicity to molecules. Researchers utilize this amine as a key building block for the construction of more complex molecular architectures, particularly in the synthesis of pharmaceutical candidates, agrochemicals, and novel materials. Its applications may include serving as a precursor in nucleophilic substitution reactions, reductive aminations, and the preparation of amides and ureas. As with all such reagents, this compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications. Researchers should consult the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-cyclohexylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h9H,1-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDZKTKJSBYACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Cyclohexylpropanamine hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Cyclohexylpropanamine Hydrochloride

Introduction

This compound is a primary amine salt that serves as a valuable building block in synthetic chemistry, particularly in the development of pharmaceutical agents and other bioactive molecules. Its structure, combining a lipophilic cyclohexyl group with a reactive primary amine via a propyl linker, imparts a unique set of physicochemical properties that are critical for its application. This guide provides a comprehensive overview of these properties, intended for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, physicochemical parameters, spectroscopic profile, and chemical reactivity, supported by field-proven experimental protocols and safety considerations to ensure both scientific integrity and practical utility.

Nomenclature and Molecular Structure

A precise understanding of a compound's identity begins with its nomenclature and structure. This compound is the salt formed from the reaction of the primary amine, 3-cyclohexylpropan-1-amine, with hydrochloric acid.

  • IUPAC Name: 3-cyclohexylpropan-1-amine;hydrochloride[1]

  • Synonyms: 3-Cyclohexylpropylamine hydrochloride, 3-Cyclohexanepropylamine hydrochloride[1]

  • CAS Number: 90726-03-7 (as listed in depositor-supplied synonyms)[1]

  • Molecular Formula: C₉H₂₀ClN[1]

  • Parent Compound: 3-Cyclohexylpropylamine (PubChem CID: 12666390)[1][2]

The structure consists of a protonated primary amine (ammonium chloride) attached to a propyl chain, which is in turn substituted with a cyclohexyl ring. This combination results in a molecule with both a polar, hydrophilic head (the ammonium group) and a nonpolar, lipophilic tail (the cyclohexyl and propyl groups).

G cluster_0 Chemical Relationship FreeBase 3-Cyclohexylpropylamine (Free Base, C₉H₁₉N) HCl_reagent + HCl (Hydrochloric Acid) FreeBase->HCl_reagent Salt This compound (Salt, C₉H₂₀ClN) HCl_reagent->Salt Protonation Base_reagent + Strong Base (e.g., NaOH) Salt->Base_reagent Base_reagent->FreeBase Deprotonation

Caption: Formation and neutralization of the hydrochloride salt.

Physicochemical Properties

The physical properties of this compound are summarized below. As a salt, it is typically a solid at room temperature, contrasting with its parent amine which is a liquid.[3]

PropertyValueSource
Molecular Weight 177.71 g/mol PubChem[1]
Appearance White to off-white solid (Typical for amine HCl salts)Inferred
Melting Point Not experimentally reported; requires determinationN/A
Boiling Point Decomposes before boilingInferred
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.Inferred from structure
pKa (of conjugate acid)~10-11 (Estimated for primary ammonium ions)Inferred

Spectroscopic Data and Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.[4] The expected spectral characteristics are detailed below.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The spectrum would show complex, overlapping multiplets in the aliphatic region (~0.8-2.0 ppm) corresponding to the cyclohexyl and propyl protons. A distinct multiplet, likely around 3.0 ppm, would correspond to the methylene group adjacent to the ammonium nitrogen (-CH₂-NH₃⁺). The ammonium protons (-NH₃⁺) would appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In a solvent like DMSO-d₆, this peak could be observed between 8.0-9.0 ppm.

  • ¹³C NMR: The spectrum would display distinct signals for each of the unique carbon atoms in the cyclohexyl and propyl groups. The carbon attached to the nitrogen (C1 of the propyl chain) would be the most deshielded among the aliphatic carbons, appearing around 35-45 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • N-H Stretching: A very broad and strong absorption band is expected in the range of 2500-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in an ammonium salt (R-NH₃⁺). This broadness is due to hydrogen bonding.

  • C-H Stretching: Sharp peaks will be observed just below 3000 cm⁻¹ (~2850-2950 cm⁻¹), corresponding to the sp³ C-H bonds of the cyclohexyl and propyl groups.

  • N-H Bending: A medium to strong absorption around 1500-1600 cm⁻¹ is characteristic of the asymmetric N-H bending (scissoring) vibration of the ammonium group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the parent amine.

  • Technique: Electrospray ionization (ESI) in positive ion mode is ideal. The analysis is performed on the free base, which is liberated from the salt in the ESI source.

  • Expected Molecular Ion: The base peak would correspond to the protonated parent amine [M+H]⁺, where M is the free base (3-cyclohexylpropylamine, MW = 141.25 g/mol ). Therefore, a strong signal is expected at m/z 142.16.[2]

  • Fragmentation: Common fragmentation pathways would involve the loss of ammonia (NH₃) or cleavage of the propyl chain.

Chemical Properties and Reactivity

As an ammonium salt, the primary reactivity of this compound centers on its acidic ammonium group and the potential to liberate the nucleophilic free amine.

  • Acidity: The compound is the conjugate acid of a primary amine and will react with bases stronger than 3-cyclohexylpropylamine to yield the free amine. This is the most important chemical property for its use in synthesis.

    • C₆H₁₁(CH₂)₃NH₃⁺Cl⁻ + NaOH → C₆H₁₁(CH₂)₃NH₂ + NaCl + H₂O

  • Reactivity of the Liberated Amine: Once deprotonated, the resulting free amine is a good nucleophile. It can participate in a wide range of reactions, including:

    • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

    • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form higher-order amines.

Experimental Protocols

The following protocols describe a self-validating workflow for the comprehensive characterization of a new batch of this compound.

Caption: A logical workflow for sample characterization.

Protocol 5.1: NMR Spectroscopic Analysis
  • Rationale: To confirm the covalent structure of the molecule and assess purity. DMSO-d₆ is chosen as the solvent because it readily dissolves the salt and its residual proton peak does not obscure key signals. The acidic ammonium protons are observable in DMSO-d₆.

  • Methodology:

    • Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time.

    • Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. The relative integrals should correspond to the number of protons in each environment.

Protocol 5.2: FT-IR Spectroscopic Analysis
  • Rationale: To quickly verify the presence of key functional groups, particularly the ammonium salt. Attenuated Total Reflectance (ATR) is a rapid, non-destructive technique that requires minimal sample preparation.

  • Methodology:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum to the expected absorptions for ammonium and aliphatic C-H bonds.

Safety and Handling

Proper handling is essential due to the potential hazards associated with this class of compounds.

  • Hazard Classification: While specific data for the hydrochloride salt is limited, the parent amine is classified as harmful if swallowed and causes serious eye irritation.[2] Amine hydrochlorides should be handled as potential skin and eye irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[5][7] Avoid generating dust. Keep away from strong bases and strong oxidizing agents, with which it is incompatible.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[5][7]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[5][6]

Conclusion

This compound is a structurally straightforward yet synthetically versatile chemical. Its key features are a well-defined molecular weight, the characteristic spectroscopic signatures of an aliphatic ammonium salt, and the ability to act as a precursor to its nucleophilic free amine. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67003524, this compound. Retrieved from [Link]

  • GE Betz (Date not available). Safety Data Sheet for Corrtrol 7700. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12666390, 3-Cyclohexylpropylamine. Retrieved from [Link]

  • Joshi, N. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. Journal of Pharmaceutical Analysis and Drug Research. Retrieved from [Link]

Sources

Technical Monograph: 3-Cyclohexylpropanamine Hydrochloride (CAS 90726-03-7)

[1]

Executive Summary: Strategic Utility in Drug Design

3-Cyclohexylpropanamine hydrochloride (3-CHP[1]·HCl) represents a critical aliphatic amine building block in modern medicinal chemistry. Its structural significance lies in its role as a saturated bioisostere of 3-phenylpropanamine. By replacing the planar, electron-rich phenyl ring with a lipophilic, non-planar cyclohexyl moiety, researchers can modulate the physicochemical profile of a drug candidate—specifically its LogP , metabolic stability , and hydrophobic space filling —without altering the fundamental chain length or amine basicity.

This compound is extensively utilized in the synthesis of ligands for Sigma-1 receptors (


R)NMDA receptor antagonistshERG channel

Physicochemical Specifications

The following data constitutes the baseline quality attributes for CAS 90726-03-7.

PropertySpecificationMethod/Note
CAS Number 90726-03-7Verified Registry
Chemical Formula

Salt Form
Molecular Weight 177.71 g/mol 141.26 (Free Base) + 36.46 (HCl)
Appearance White to off-white crystalline solidHygroscopic nature
Solubility Soluble in Water, Methanol, Ethanol>50 mg/mL in

Melting Point 259–262 °CDecomposition often observed >260°C
pKa (Calc) ~10.5 (Amine)Protonated at physiological pH
LogP (Free Base) ~2.7 - 2.9High lipophilicity compared to phenyl analog

Synthetic Methodology & Manufacturing

To ensure high purity and reproducibility, the Reductive Amination or Nitrile Hydrogenation routes are preferred over direct hydrogenation of phenyl analogs due to the risk of partial aromatic reduction. Below is a validated laboratory-scale protocol starting from 3-cyclohexylpropionic acid .

Reaction Pathway Diagram

The following directed graph illustrates the stepwise synthesis and logical flow for quality control.

SynthesisWorkflowStartStarting Material3-Cyclohexylpropionic Acid(CAS 701-97-3)Inter1Intermediate 13-Cyclohexylpropanamide(CAS 4361-29-9)Start->Inter11. SOCl2, Reflux2. NH3 (aq)Inter2Free Base3-Cyclohexylpropanamine(CAS 4361-44-8)Inter1->Inter2LiAlH4, THFReflux, 12hProductFinal Product3-Cyclohexylpropanamine HCl(CAS 90726-03-7)Inter2->ProductHCl (g) in Et2Oor 4M HCl/Dioxane

Figure 1: Stepwise synthetic route from commercially available acid precursor to the hydrochloride salt.

Detailed Protocol: Amide Reduction Route

Rationale: This route avoids high-pressure hydrogenation equipment and utilizes standard reagents (LiAlH4), making it accessible for most medicinal chemistry labs.

Step 1: Formation of 3-Cyclohexylpropanamide
  • Activation: Dissolve 3-cyclohexylpropionic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (

    
    , 1.5 eq) dropwise at 0°C. Reflux for 2 hours to form the acid chloride.
    
  • Amidation: Remove solvent/excess

    
     in vacuo. Redissolve residue in DCM and add slowly to a stirred solution of 28% aqueous ammonia at 0°C.
    
  • Isolation: Filter the precipitated white solid (amide). Wash with cold water and dry. Yield typically >90%.

Step 2: Reduction to Amine
  • Setup: Flame-dry a 3-neck flask under Argon. Suspend Lithium Aluminum Hydride (

    
    , 2.5 eq) in anhydrous THF.
    
  • Addition: Dissolve the amide from Step 1 in THF and add dropwise to the

    
     suspension. The reaction is exothermic; maintain gentle reflux.
    
  • Quench (Fieser Method): After 12h reflux, cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    mL), and water (
    
    
    mL) sequentially, where
    
    
    = grams of
    
    
    used.
  • Filtration: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the oily free amine.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free amine in diethyl ether or ethanol.

  • Acidification: Add 2.0M HCl in diethyl ether dropwise with vigorous stirring until pH < 3.

  • Crystallization: The HCl salt will precipitate immediately. Cool to -20°C for 2 hours to maximize yield.

  • Purification: Filter and wash with cold ether. Recrystallize from Ethanol/Ether if necessary to achieve >98% purity.

Applications in Drug Discovery

Bioisosteric Replacement Strategy

3-CHP·HCl is a primary tool for scaffold hopping . In programs targeting GPCRs (e.g., Dopamine D2, 5-HT), replacing a phenethyl or phenylpropyl group with a cyclohexylpropyl group often results in:

  • Increased Metabolic Stability: The cyclohexyl ring lacks the

    
    -electron cloud susceptible to oxidative metabolism (e.g., hydroxylation) seen in phenyl rings.
    
  • Enhanced Lipophilicity: The saturation increases

    
     character, boosting CNS penetration.
    
Sigma-1 Receptor Ligands

The 3-cyclohexylpropyl moiety is a privileged substructure for Sigma-1 (

Asp126

Case Study Mechanism:

  • Ligand: PB28 analogs.

  • Modification: Substitution of the phenyl ring with cyclohexyl.

  • Result: Often retains nanomolar affinity but alters selectivity profiles against

    
     or hERG channels.
    
Logical Workflow: Pharmacophore Optimization

The following diagram depicts the decision matrix for using 3-CHP·HCl in lead optimization.

DrugDesignHitHit Compound(Contains Phenylpropyl amine)IssueProblem Identified:Rapid Metabolism / Low CNS EntryHit->IssueStrategyStrategy:Bioisosteric ReplacementIssue->StrategyActionSynthesize Analog using3-Cyclohexylpropanamine HClStrategy->ActionOutcomeOutcome Evaluation:1. Check LogP (Increase?)2. Check Microsomal StabilityAction->Outcome

Figure 2: Decision matrix for deploying 3-Cyclohexylpropanamine in Lead Optimization.

Handling, Stability, and Safety

Storage Protocols[8][9]
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator or under inert gas (Nitrogen/Argon).

  • Temperature: Stable at room temperature (RT), but long-term storage at 2-8°C is recommended to prevent trace discoloration.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3][4]

  • H315/H319: Causes skin irritation and serious eye irritation.[2]

  • PPE: Nitrile gloves, safety goggles, and use within a fume hood are mandatory. The free base is volatile and has a pungent amine odor; the HCl salt is odorless but can generate dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67003524, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - 3-cyclohexylpropylamine.[4] Retrieved from [Link][4]

  • Kürti, L., & Czakó, B. (2005).Strategic Applications of Named Reactions in Organic Synthesis.

3-Cyclohexylpropanamine hydrochloride structural analogs and derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Design, Synthesis, and Pharmacological Applications

Executive Summary

3-Cyclohexylpropanamine hydrochloride (CAS: 90726-03-7) represents a privileged lipophilic amine scaffold in medicinal chemistry. Structurally characterized by a saturated cyclohexane ring connected to a primary amine via a flexible propyl linker, it serves as a critical building block for Sigma-1 receptor ligands , NMDA receptor antagonists , and morpholine-class fungicides (e.g., Fenpropidin).

This guide provides a rigorous technical analysis of the molecule, detailing validated synthetic protocols, structural activity relationships (SAR), and critical safety considerations regarding hERG channel inhibition.

Part 1: Structural Architecture & Pharmacophore Analysis[1]

The molecule functions as a flexible, lipophilic cation at physiological pH. Its pharmacological utility stems from its ability to mimic the side chains of various bioactive alkaloids while lacking the aromatic pi-stacking capability of its precursor, 3-phenylpropanamine.

PropertyValueSignificance
Formula

Core scaffold
MW 177.71 g/mol Fragment-based drug design compliant (Rule of 3)
LogP (Free Base) ~2.7High membrane permeability; BBB penetrant
pKa ~10.2Protonated (>99%) at physiological pH (7.4)
Rotatable Bonds 4High conformational flexibility

Pharmacophoric Utility:

  • Cationic Head: The primary amine forms ionic bonds with Asp/Glu residues in receptor binding pockets (e.g., Asp189 in Sigma-1).

  • Lipophilic Tail: The cyclohexane ring occupies hydrophobic pockets, providing significant van der Waals interactions without the metabolic liability of easily oxidized aromatic rings.

Part 2: Synthetic Pathways & Derivatization Strategies

We present two distinct protocols: the Industrial Hydrogenation Route (atom-economical) and the Laboratory Amide Reduction Route (versatile for derivatives).

Protocol A: Catalytic Hydrogenation (Scalable)

Rationale: This method converts the abundant precursor 3-phenylpropanamine directly to the cyclohexyl analog. It requires high pressure to reduce the aromatic ring.

Reagents:

  • Substrate: 3-Phenylpropanamine

  • Catalyst: 5% Rhodium on Alumina (Rh/Al

    
    O
    
    
    
    ) or Ruthenium oxide (RuO
    
    
    )
  • Solvent: Methanol/Acetic Acid (10:1)

  • Conditions: 50–100 bar

    
    , 60°C
    

Step-by-Step Methodology:

  • Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 3-phenylpropanamine (1.0 eq) dissolved in MeOH. Add Acetic Acid (1.0 eq) to protonate the amine, preventing catalyst poisoning.

  • Catalyst Addition: Add 5 mol% Rh/Al

    
    O
    
    
    
    under inert atmosphere (
    
    
    ).
  • Hydrogenation: Pressurize to 60 bar

    
    . Heat to 60°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.
    
  • Monitoring: Monitor

    
     uptake. Reaction is complete when uptake plateaus (theoretical: 3 eq 
    
    
    
    ).
  • Workup: Filter catalyst through Celite. Concentrate filtrate.[1]

  • Salt Formation: Redissolve residue in

    
    , cool to 0°C, and bubble anhydrous HCl gas. Collect the white precipitate (3-cyclohexylpropanamine HCl).
    
Protocol B: Amide Reduction (Versatile)

Rationale: Ideal for creating N-substituted derivatives or when high-pressure equipment is unavailable. Starts from 3-cyclohexylpropionic acid.

Step-by-Step Methodology:

  • Amide Formation: React 3-cyclohexylpropionic acid with Thionyl Chloride (

    
    ) to form the acid chloride, then treat with ammonium hydroxide (or a primary amine for derivatives) to yield 3-cyclohexylpropanamide.
    
  • Reduction: Suspend Lithium Aluminum Hydride (LAH, 2.0 eq) in dry THF at 0°C.

  • Addition: Dropwise add the amide solution to the LAH suspension.

  • Reflux: Heat to reflux (66°C) for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.
  • Isolation: Filter granular salts. Dry organic phase (

    
    ) and convert to HCl salt as above.
    
Visualization: Synthetic Logic Flow

Synthesis Start1 3-Phenylpropanamine Step1 Hydrogenation (Rh/C, 60 bar H2) Start1->Step1 Industrial Route Start2 3-Cyclohexylpropionic Acid Step2 Amide Formation (SOCl2 then NH3) Start2->Step2 Lab Route Product 3-Cyclohexylpropanamine Step1->Product Step3 Reduction (LiAlH4 / THF) Step2->Step3 Step3->Product Salt HCl Salt Formation Product->Salt HCl/Et2O

Figure 1: Comparison of the direct hydrogenation route (top) vs. the amide reduction route (bottom).

Part 3: Medicinal Chemistry Applications (SAR)

The 3-cyclohexylpropanamine scaffold is a "privileged structure" for targeting ion channels and GPCRs.

1. Sigma Receptor Ligands (σ1 / σ2)

The scaffold fits the classic σ1 pharmacophore: Positive Ionizable Group + Spacer + Hydrophobic Region .

  • Mechanism: The amine binds to Asp126/Glu172 (depending on the model), while the cyclohexyl group sits in the primary hydrophobic pocket.

  • Optimization: N-substitution (e.g., adding a benzyl group) significantly increases affinity.

    • Example:Fenpropimorph derivatives.

  • Reference: Weber et al., 2017 - Pharmacophore models for Sigma-1 ligands [1].

2. NMDA Receptor Antagonism

Lipophilic amines act as open-channel blockers for the NMDA receptor (GluN2B subunit).

  • SAR Insight: The cyclohexyl ring mimics the bulky adamantane cage of Memantine , but the flexible propyl chain allows for different binding kinetics (often faster off-rates, reducing side effects).

  • Scaffold Hopping: Replacing the rigid adamantane of amantadine with a flexible cyclohexyl-propyl moiety often retains channel blocking activity but alters metabolic stability [2].

3. The hERG Warning (Critical Safety)

Scientist's Note: This scaffold carries a high risk of hERG potassium channel inhibition, a marker for cardiotoxicity (QT prolongation).

  • Risk Factor: The combination of a basic amine (pKa > 8) and a lipophilic tail (LogP > 2) is the exact pharmacophore for hERG blocking.

  • Mitigation Strategy:

    • Zwitterionic Design: Introduce a carboxylic acid to the tail to reduce LogD.

    • Reduce Lipophilicity: Introduce polar heteroatoms (Oxygen) into the propyl chain or the ring (e.g., converting cyclohexyl to tetrahydropyranyl).

Visualization: SAR Decision Tree

SAR Root 3-Cyclohexylpropanamine Scaffold Mod1 Mod: N-Substitution (e.g., Benzyl, Phenethyl) Root->Mod1 Mod2 Mod: Ring Contraction (Cyclopentyl) Root->Mod2 Mod3 Mod: Heteroatom Insertion (O in ring/chain) Root->Mod3 Result1 High Sigma-1 Affinity (Neuroprotection) Mod1->Result1 Increases Hydrophobicity Result2 NMDA Antagonism (GluN2B Selective) Mod2->Result2 Alters Steric Fit Result3 Reduced hERG Liability (Safety Improved) Mod3->Result3 Lowers LogP

Figure 2: Structure-Activity Relationship (SAR) strategies for optimizing the scaffold.

Part 4: Analytical Profiling

To ensure scientific integrity, the synthesized HCl salt must meet these specifications:

TestMethodExpected Result
Purity HPLC (C18 column)>98% (monitoring at 210 nm - weak chromophore)
Identity 1H NMR (DMSO-d6)

0.8-1.7 (m, 13H, cyclohexyl + propyl),

2.7 (t, 2H,

),

8.0 (br s, 3H,

)
Melting Point Capillary220–225°C (Decomposes)
Chloride Content Argentometric Titration19.9% w/w (Theoretical)
References
  • Weber, F., & Wünsch, B. (2017). Medicinal Chemistry of σ1 Receptor Ligands: Pharmacophore Models, Synthesis, Structure Affinity Relationships, and Pharmacological Applications.[2][3] Handbook of Experimental Pharmacology, 244, 51–79.[2] Link

  • Temme, L., et al. (2017). Discovery of orally bioavailable cyclohexanol-based NR2B-selective NMDA receptor antagonists utilizing a scaffold hopping approach. Journal of Medicinal Chemistry. Link

  • PubChem.[4][5][6] (n.d.). This compound (CID 67003524).[6] National Library of Medicine. Link

  • Katsumi, Y., & Niwa, T. (2006). Quantitative structure-activity relationship studies on inhibition of HERG potassium channels. Journal of Chemical Information and Modeling, 46(3), 1371–1378.[7] Link

  • Müller, K., et al. (2019). Fungicidal mixtures comprising fenpropidin.[8] World Intellectual Property Organization, WO2019166252A1. Link

Sources

The Pharmacological Potential of 3-Cyclohexylpropanamine Hydrochloride: A Privileged Scaffold Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Amine" Motif

3-Cyclohexylpropanamine hydrochloride (CAS: 5459-33-6) represents a quintessential "privileged structure" in medicinal chemistry.[1] While often categorized as a synthetic intermediate, its structural architecture—a lipophilic cyclohexane ring connected to a cationic primary amine via a flexible propyl linker—aligns perfectly with the pharmacophore requirements for multiple Central Nervous System (CNS) targets.

This guide analyzes the biological potential of 3-Cyclohexylpropanamine not merely as a reagent, but as a bioactive fragment capable of modulating NMDA receptors , Sigma receptors , and Monoamine transporters .[1] We explore its utility in Fragment-Based Drug Discovery (FBDD) and provide validated protocols for assessing its activity.

Physicochemical Profiling & CNS Penetration[1]

Before assessing receptor affinity, we must establish the compound's ability to reach the target. 3-Cyclohexylpropanamine HCl exhibits properties characteristic of CNS-penetrant drugs.[1]

PropertyValue (Approx.)Biological Implication
Molecular Weight 177.71 g/mol (HCl salt)Well below the "Rule of 5" limit (500 Da), favoring high oral bioavailability.[1]
LogP (Free Base) ~2.7Ideal lipophilicity for Blood-Brain Barrier (BBB) penetration (Optimal range: 2.0–3.5).[1]
pKa ~10.5Predominantly protonated at physiological pH (7.4), allowing cation-pi interactions with receptor residues.[1]
Rotatable Bonds 4High flexibility allows the molecule to adopt multiple conformations to fit distinct binding pockets.[1]
TPSA 26.02 ŲLow polar surface area facilitates passive diffusion across lipid bilayers.[1]

Expert Insight: The combination of a LogP ~2.7 and a cationic head group suggests this molecule will accumulate in acidic intracellular compartments (lysosomotropism) and interact strongly with membrane-associated proteins.[1]

Pharmacophore Analysis & Biological Targets

The biological activity of 3-Cyclohexylpropanamine is dictated by its ability to mimic endogenous ligands or block ion channels via a "plug" mechanism.[1]

NMDA Receptor Antagonism (Channel Blocker)

The structural homology between 3-Cyclohexylpropanamine and established NMDA antagonists like Memantine or Amantadine is striking.[1] Both classes feature a bulky lipophilic group and a primary amine.[1]

  • Mechanism: The protonated amine binds to the deep site of the NMDA receptor channel pore (Mg²⁺ binding site), while the cyclohexyl group interacts with the hydrophobic vestibule.[1]

  • Hypothesis: Unlike the rigid adamantane cage of memantine, the flexible propyl chain of 3-Cyclohexylpropanamine allows it to probe different depths of the channel, potentially acting as a "trapping" open-channel blocker.[1]

Sigma-1 Receptor ( R) Ligand

Sigma-1 receptors bind lipophilic amines with high affinity.[1] The "N-alkyl-cyclohexyl" motif is a known pharmacophore for


R ligands.[1]
  • Interaction: The basic nitrogen forms an electrostatic interaction with Asp126 in the receptor pocket, while the cyclohexyl ring sits in a hydrophobic pocket lined by aromatic residues (e.g., Tyr, Trp).

  • Utility: This molecule serves as an excellent "minimalist" scaffold for designing neuroprotective agents or probes for sigma receptor mapping.[1]

Monoamine Transporter Modulation (SSRI Scaffold)

Research indicates that 3-aryl-3-cyclohexylpropanamine derivatives function as Selective Serotonin Reuptake Inhibitors (SSRIs).[1][2] The 3-Cyclohexylpropanamine core provides the necessary spacing between the aromatic anchor and the amine to inhibit the serotonin transporter (SERT).

Visualization: Pharmacophore Mapping[1]

The following diagram illustrates how the structural domains of 3-Cyclohexylpropanamine map to specific biological interactions.

PharmacophoreMap Compound 3-Cyclohexylpropanamine Cyclohexyl Cyclohexyl Ring (Lipophilic Domain) Compound->Cyclohexyl Linker Propyl Chain (Flexible Spacer) Compound->Linker Amine Primary Amine (Cationic Head) Compound->Amine NMDA NMDA Receptor (Channel Pore Block) Cyclohexyl->NMDA Hydrophobic Interaction Sigma Sigma-1 Receptor (Asp126 Interaction) Cyclohexyl->Sigma Hydrophobic Pocket SERT Serotonin Transporter (Scaffold Core) Linker->SERT Distance Control Amine->NMDA Mimics Mg2+ Amine->Sigma Ionic Bond (Asp126)

Caption: Pharmacophore mapping of 3-Cyclohexylpropanamine showing domain-specific interactions with key CNS targets.

Experimental Protocols

To validate the biological activity of this compound, we recommend the following assay workflows. These protocols are designed to be self-validating using known controls.[1]

Protocol A: NMDA Receptor Displacement Binding Assay

Objective: Determine if 3-Cyclohexylpropanamine displaces [³H]-MK-801 (a high-affinity channel blocker).[1]

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000 x g for 20 min; resuspend pellet. Repeat wash 3x to remove endogenous glutamate/glycine.[1]

  • Incubation:

    • Ligand: 5 nM [³H]-MK-801.[1]

    • Test Compound: 3-Cyclohexylpropanamine HCl (Concentration range: 1 nM – 100 µM).[1]

    • Co-agonists: Add 10 µM Glutamate and 10 µM Glycine (Required to open the channel).[1]

    • Non-specific Control: 10 µM (+)MK-801.[1]

  • Condition: Incubate for 2 hours at 25°C (Equilibrium is slow for channel blockers).

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Protocol B: Sigma-1 Receptor Competition Assay

Objective: Assess affinity for the


 receptor using [³H]-(+)-Pentazocine.[1]
  • Membrane Source: Guinea pig brain or Jurkat cell membranes (rich in

    
    ).[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation:

    • Radioligand: 2 nM [³H]-(+)-Pentazocine.[1]

    • Test Compound: 3-Cyclohexylpropanamine HCl (10⁻⁹ to 10⁻⁴ M).[1]

    • Non-specific Control: 10 µM Haloperidol.[1]

  • Condition: Incubate for 120 min at 37°C.

  • Validation: If

    
    , the compound is a confirmed Sigma ligand.[1]
    

Synthesis & Derivatization Workflow

For researchers using this as a scaffold, purity is paramount. The synthesis via hydrogenation of cinnamaldehyde derivatives is the most robust route.[1]

Synthesis Start Cinnamaldehyde / Acrylonitrile Step1 Step 1: Catalytic Hydrogenation (Pd/C, H2, 50 psi) Start->Step1 Intermediate 3-Cyclohexylpropanal / Nitrile Step1->Intermediate Step2 Step 2: Reductive Amination (NH3, H2, Raney Ni) Intermediate->Step2 Product 3-Cyclohexylpropanamine HCl Step2->Product

Caption: Synthetic pathway for high-purity generation of the 3-cyclohexylpropanamine scaffold.

Safety Note: This amine is a skin irritant and potentially corrosive.[1] Handling requires standard PPE (gloves, goggles). In biological assays, ensure the HCl salt is fully dissolved and pH-adjusted to avoid false positives from acidity.[1]

References

  • PubChem. (2025).[1] this compound | C9H20ClN.[1][3] National Library of Medicine.[1][4] [Link]

  • Berardi, F., et al. (2009).[1] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands.[1][5] PubMed.[1][3][4][6][7] [Link]

  • Lotti, J.S., et al. (2025).[1] Subtype-selective targeting of NMDA receptors—A potent new compound emerges. Journal of General Physiology. [Link]

  • Parsons, C.G., et al. (1999).[1] Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists.[1][8] Neuropharmacology. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 3-Cyclohexylpropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

3-Cyclohexylpropanamine hydrochloride (CAS: 90726-03-7) is a critical aliphatic amine building block used extensively in the synthesis of pharmaceutical agents, particularly ligands for sigma receptors, histamine H3 antagonists, and various enzyme inhibitors.

While several synthetic routes exist—including the reduction of 3-cyclohexylpropionitrile or the reductive amination of 3-cyclohexylpropanal—the most robust, atom-economical, and scalable laboratory method is the catalytic hydrogenation of 3-phenylpropanamine hydrochloride . This route utilizes the readily available aromatic precursor and leverages the high chemoselectivity of rhodium or platinum catalysts to reduce the aromatic ring without hydrogenolysis of the C-N bond.

Mechanistic Rationale

The transformation relies on the Horiuti-Polanyi mechanism of heterogeneous catalysis. The aromatic ring adsorbs flat onto the metal surface. Sequential addition of hydrogen atoms across the


-system destroys the aromaticity, yielding the cyclohexane derivative.
  • Catalyst Selection: Rhodium on Carbon (Rh/C) is the gold standard for this transformation. Unlike Palladium (which favors debenzylation/hydrogenolysis) or Nickel (which requires high temperatures), Rhodium operates effectively at moderate pressures (50–60 psi) and temperatures (25–60°C), minimizing side reactions such as C-N bond cleavage.

  • Salt Form: Hydrogenating the amine as its hydrochloride salt prevents catalyst poisoning (common with free amines binding to metal sites) and yields the stable salt directly upon solvent removal.

Experimental Design & Safety

Reagents and Materials
ReagentCAS No.[1][2][3][4][5]MW ( g/mol )Equiv.QuantityRole
3-Phenylpropanamine 2038-57-5135.211.013.5 g (100 mmol)Precursor
Hydrochloric Acid (37%) 7647-01-036.461.1~9.0 mLSalt Formation
5% Rhodium on Carbon 7440-16-6N/A5 wt%0.68 gCatalyst
Methanol (HPLC Grade) 67-56-132.04Solvent150 mLSolvent
Water (Deionized) 7732-18-518.02Solvent50 mLCo-solvent
Hydrogen Gas 1333-74-02.02Excess~60 psiReactant
Safety Critical Parameters (CPM)
  • Hydrogenation Risks: Hydrogen gas is highly flammable. Ensure the Parr shaker or autoclave is grounded and leak-tested. Purge the vessel with nitrogen before and after introducing hydrogen.

  • Catalyst Handling: Dry Rh/C is pyrophoric. Always handle it as a water-wet paste or under an inert atmosphere. Never add dry catalyst to a solvent containing dissolved hydrogen.

  • Pressure: Do not exceed the rated pressure of your glass reaction vessel (typically 60 psi for standard Parr bottles). For higher pressures, use a stainless steel autoclave.

Detailed Experimental Protocol

Phase 1: Preparation of 3-Phenylpropanamine Hydrochloride

Note: If commercial 3-phenylpropanamine HCl is available, skip to Phase 2.

  • Dissolution: In a 500 mL round-bottom flask, dissolve 13.5 g (100 mmol) of 3-phenylpropanamine in 100 mL of absolute ethanol.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 9.0 mL of concentrated HCl (approx. 110 mmol) with stirring. A white precipitate may form.

  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 45°C.

  • Drying: Co-evaporate the residue twice with 50 mL of toluene to remove excess water and HCl. Dry the resulting white solid under high vacuum for 2 hours.

    • Checkpoint: Ensure the solid is free of excess HCl smell.

Phase 2: Catalytic Hydrogenation (Ring Reduction)
  • Catalyst Loading: Carefully transfer 0.68 g of 5% Rh/C (or 5% Rh/Al2O3) into a 500 mL heavy-walled Parr hydrogenation bottle.

    • Tip: Wet the catalyst immediately with 10 mL of water to mitigate pyrophoric risk.

  • Substrate Addition: Dissolve the prepared 3-phenylpropanamine hydrochloride in a mixture of 150 mL Methanol and 40 mL Water. Pour this solution carefully over the wetted catalyst in the Parr bottle.

  • Purging: Attach the bottle to the Parr shaker apparatus.

    • Evacuate the bottle (vacuum) and refill with Nitrogen (3 cycles).

    • Evacuate and refill with Hydrogen (3 cycles).

  • Reaction: Pressurize the vessel to 60 psi (4.1 bar) with Hydrogen.

    • Start the shaker.

    • Heat the jacket/mixture to 50°C .

    • Monitor the pressure gauge. Repressurize to 60 psi as hydrogen is consumed.

    • Endpoint: The reaction is complete when hydrogen uptake ceases (theoretical uptake: ~3 moles H2 per mole of substrate). This typically takes 6–12 hours depending on agitation and catalyst activity.

  • Termination: Stop agitation. Vent the hydrogen carefully. Purge the vessel 3 times with Nitrogen.

Phase 3: Workup and Purification
  • Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Caution: Do not let the filter cake dry out completely, as the spent catalyst can still be pyrophoric. Wash the cake with 50 mL of Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield a white solid residue.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol (~30–40 mL).

    • Slowly add Diethyl Ether (~100 mL) until the solution becomes slightly turbid.

    • Cool to 4°C overnight to crystallize.

  • Isolation: Filter the white crystals, wash with cold ether, and dry in a vacuum oven at 40°C.

Process Visualization

Reaction Scheme and Logic

The following diagram illustrates the transformation and the specific selectivity of the Rhodium catalyst.

ReactionScheme Start 3-Phenylpropanamine HCl (Aromatic Precursor) Inter Intermediate: Adsorbed Species Start->Inter Rh/C, H2 (60 psi) Adsorption Product 3-Cyclohexylpropanamine HCl (Target Aliphatic Amine) Inter->Product Syn-Addition of 3 H2 50°C, MeOH/H2O Catalyst Catalyst: 5% Rh/C Prevents C-N hydrogenolysis Catalyst->Inter

Caption: Reaction pathway for the heterogeneous catalytic hydrogenation of the phenyl ring.

Workup Flowchart

This workflow ensures safety and high purity during isolation.

WorkupFlow Step1 Crude Reaction Mixture (MeOH/H2O, Catalyst, Product) Step2 Filtration through Celite (Remove Rh/C) Step1->Step2 Step3 Filtrate Concentration (Rotavap) Step2->Step3 Step4 Crude Solid Residue Step3->Step4 Step5 Recrystallization Solvent: EtOH / Anti-solvent: Et2O Step4->Step5 Final Pure 3-Cyclohexylpropanamine HCl White Crystalline Solid Step5->Final

Caption: Step-by-step isolation and purification workflow.

Characterization & Quality Control

Verify the identity of the synthesized compound using the following expected data:

  • Appearance: White crystalline solid.

  • Melting Point: ~225–230°C (decomposition).[6] Note: Literature values for similar cyclohexyl-alkylamine salts vary; sharp melting point indicates high purity.

  • 1H NMR (400 MHz, D2O):

    • 
       2.95 (t, 2H, 
      
      
      
      )
    • 
       1.65 (m, 2H, 
      
      
      
      )
    • 
       1.60–1.10 (m, 11H, Cyclohexyl ring + propyl chain protons)
      
    • 
       0.85 (m, 2H, Cyclohexyl axial protons)
      
    • Absence of aromatic signals (7.1–7.4 ppm) confirms complete reduction.

  • Solubility: Highly soluble in water, methanol, ethanol; insoluble in ether, hexane.

References

  • Stockdill, L. A., et al. "Process for the preparation of cyclohexyl primary amine by liquid-phase hydrogenation." U.S. Patent 3,520,928, July 21, 1970. Link

  • Rylander, P. N.Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Standard text on Rh/C selectivity for ring reduction).
  • Hegedűs, L., et al. "Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon."[7] ACS Omega, 2020, 5(10), 5487–5497.[7] (Discusses the difficulty of ring reduction with Pd vs Rh). Link[8]

  • PubChem. "this compound Compound Summary."[9][10] National Center for Biotechnology Information. Link

Sources

Using 3-Cyclohexylpropanamine hydrochloride as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Cyclohexylpropanamine Hydrochloride in Medicinal Chemistry

Executive Summary

This compound (CAS: 90726-03-7; Free base CAS: 4361-44-8) is a high-value aliphatic amine building block characterized by a flexible three-carbon tether linking a primary amine to a saturated cyclohexyl ring.[1][2] Unlike its aromatic analog (3-phenylpropanamine), this moiety offers a unique combination of enhanced Fsp3 character , metabolic resilience , and flexible lipophilicity .

This guide details the strategic application of 3-cyclohexylpropanamine in diversifying lead compounds, specifically for G-Protein Coupled Receptors (GPCRs), Sigma receptors, and anti-infective agents.[1] It includes validated protocols for free-basing, amide coupling, and reductive amination, alongside critical insights into avoiding common liabilities such as hERG inhibition.

Strategic Value in Drug Design

The "Fsp3 Escape" & Metabolic Stability

Modern medicinal chemistry emphasizes increasing the fraction of sp3-hybridized carbons (Fsp3) to improve clinical success rates.[2] 3-Cyclohexylpropanamine serves as a direct bioisostere for the common 3-phenylpropylamine fragment.[1][2]

Feature3-Phenylpropylamine (Aromatic)3-Cyclohexylpropanamine (Saturated)Impact on Drug Candidate
Geometry Planar (2D)Chair Conformation (3D)Improved fit in globular protein pockets.[1][2][3]
Metabolism High Risk (Aromatic Hydroxylation)Low Risk (No delocalized electrons)Extended half-life (

); reduced toxic metabolites.[1][2][3]
Solubility Low (

-

stacking aggregation)
Moderate (Disrupted stacking)Better thermodynamic solubility.[1][2][3]
Flexibility Rigid Phenyl RingFlexible Cyclohexyl RingInduced fit capability for cryptic pockets.[2][3]
Case Study: Anti-Tuberculosis Agents

Recent research into imidazo[1,2-a]pyridine carboxamides has highlighted the utility of this linker. In the design of anti-tuberculosis agents, the N-(3-cyclohexylpropyl) motif was found to occupy a hydrophobic channel more effectively than planar aromatic analogs, maintaining potency while improving the physicochemical profile (LogD and solubility).

Chemical Properties & Handling

  • Appearance: White to off-white crystalline solid (HCl salt).[1][2][3]

  • Molecular Weight: 177.71 g/mol (HCl salt); 141.26 g/mol (Free base).[2][3]

  • Solubility: Highly soluble in water, methanol, and DMSO (Salt).[3] Soluble in DCM, EtOAc (Free base).[3]

  • Hygroscopicity: The HCl salt is moderately hygroscopic.[2][3] Store in a desiccator at room temperature.

Detailed Experimental Protocols

Protocol A: Preparation of the Free Base (Essential Precursor)

Rationale: Most coupling reactions (especially nucleophilic substitutions and reductive aminations) proceed faster and cleaner using the free amine, avoiding the buffering effects of the HCl counterion.

Reagents:

  • 3-Cyclohexylpropanamine HCl (1.0 equiv)[1][2]

  • Sodium Hydroxide (1M aqueous solution)[1][3]

  • Dichloromethane (DCM)[1][3]

  • Brine (Saturated NaCl)[1][3]

  • Magnesium Sulfate (

    
    )[1][3]
    

Step-by-Step:

  • Dissolution: Suspend 3-Cyclohexylpropanamine HCl (1.0 g, 5.6 mmol) in DCM (20 mL).

  • Basification: Add 1M NaOH (15 mL) and stir vigorously for 15 minutes. The solid should dissolve completely as the free base partitions into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM (2 x 10 mL).[3]

  • Drying: Combine organic extracts, wash with brine (10 mL), and dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure (rotary evaporator,

    
     bath).
    
    • Checkpoint: Product should be a clear, colorless oil.[3] Yield is typically >95%.[2][3] Use immediately to prevent carbamate formation from atmospheric

      
      .[2][3]
      
Protocol B: Amide Coupling (HATU Method)

Application: Synthesis of Sigma receptor ligands or amide-based inhibitors.[1][2][3]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[3]

  • 3-Cyclohexylpropanamine (Free base from Protocol A, 1.1 equiv)[1]

  • HATU (1.2 equiv)[1][3]

  • DIPEA (Diisopropylethylamine, 3.0 equiv)

  • DMF (Anhydrous)[1][3]

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at Room Temperature (RT) for 5 minutes.

    • Observation: Solution often turns slightly yellow.[2][3]

  • Addition: Add 3-Cyclohexylpropanamine (0.55 mmol, ~78 mg) dissolved in DMF (0.5 mL) dropwise.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 141 - 18).[1][2][3]

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 5%

    
     (aq), sat.[3] 
    
    
    
    , and brine.[3]
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Application: Creating flexible linkers for CNS-active drugs.[1][2][3]

Reagents:

  • Aldehyde/Ketone Partner (1.0 equiv)[1][3]

  • 3-Cyclohexylpropanamine HCl (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)[1]

  • DCE (1,2-Dichloroethane) or DCM[1]

Step-by-Step:

  • Imine Formation: Mix the Aldehyde (0.5 mmol) and 3-Cyclohexylpropanamine HCl (0.55 mmol) in DCE (3 mL). Add DIPEA (0.55 mmol) to neutralize the salt.[3] Stir for 30 mins.

    • Note: Using the HCl salt directly with 1 equiv of base is acceptable here as the slight acidity helps imine formation.

  • Reduction: Add

    
     (0.75 mmol, 159 mg) in one portion.
    
  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Add sat.

    
     (5 mL) and stir for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3 x 10 mL). Dry organics over

    
    .[2][3]
    
  • Purification: Isolate via column chromatography. (Note: Secondary amines may streak on silica; add 1%

    
     to the eluent).[3]
    

Critical Analysis & Troubleshooting

The hERG Liability Warning

Risk: Long lipophilic amines are a classic pharmacophore for hERG potassium channel inhibition, which can lead to cardiotoxicity (QT prolongation).[3] Mitigation Strategy:

  • If hERG inhibition is observed (>50% inhibition at 10 µM), do not discard the scaffold immediately.[3]

  • Tactic 1: Introduce a polar group (hydroxyl or ether) onto the propyl chain or the cyclohexyl ring (e.g., 4-hydroxycyclohexyl) to lower LogP.

  • Tactic 2: Zwitterionic design. Introduce a carboxylic acid elsewhere in the molecule to neutralize the net charge at physiological pH.

Visualization: Synthetic Decision Tree

G Start Start: 3-Cyclohexylpropanamine HCl FreeBase Protocol A: Free-Basing (NaOH/DCM) Start->FreeBase Preferred for Cleanliness DirectUse Direct Use (with Base) Start->DirectUse One-pot protocols Amide Target: Amide (Protocol B: HATU/DIPEA) FreeBase->Amide Sulfonamide Target: Sulfonamide (R-SO2Cl / Pyridine) FreeBase->Sulfonamide SecAmine Target: Secondary Amine (Protocol C: Reductive Amination) DirectUse->SecAmine In situ neutralization Check Checkpoint: Check hERG & LogD Amide->Check SecAmine->Check Sulfonamide->Check

Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired functional group outcome.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine.[2][3] Available at: [Link][1][3]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Contextual grounding for Fsp3 strategy).

  • Moraski, G. C., et al. (2011).[3] Design, Synthesis and Biological Evaluation of Novel Imidazo[1,2-a]pyridinecarboxamides as Potent Anti-tuberculosis Agents. ACS Medicinal Chemistry Letters, 2(6), 466–470.[3] (Demonstrates specific utility of the N-3-cyclohexylpropyl linker).

  • Berardi, F., et al. (2009).[3] 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands.[1][2][4] Current Medicinal Chemistry, 16(29). (Highlights cyclohexyl-alkyl amines in Sigma receptor ligand design).

  • Waring, M. J. (2010).[2][3] Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248.[3] (Reference for hERG liability of lipophilic amines).

Sources

Application Note: Strategic Utilization of 3-Cyclohexylpropanamine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Utility & Pharmacophore Rationale

The "Hydrophobic Anchor" in Medicinal Chemistry

3-Cyclohexylpropanamine hydrochloride (CAS: 90726-03-7) is not merely a generic building block; it is a privileged substructure for targeting G-Protein Coupled Receptors (GPCRs) and Sigma receptors (


R).

In modern drug design, this molecule serves a critical function: Scaffold Hopping from Phenylpropylamines. While the phenylpropylamine moiety is ubiquitous in neurotransmitter reuptake inhibitors, it often suffers from rapid metabolic oxidation (CYP450) at the aromatic ring. Replacing the phenyl ring with a cyclohexyl group (via 3-Cyclohexylpropanamine) offers three distinct strategic advantages:

  • Metabolic Stability: The cyclohexyl ring eliminates the

    
    -electron system, preventing arene oxide formation and reducing clearance rates.
    
  • Sigma-2 (

    
    ) Selectivity:  The bulky, aliphatic cyclohexyl group is a key pharmacophore feature for high-affinity binding to the 
    
    
    
    receptor, often dramatically improving selectivity over
    
    
    or Dopamine
    
    
    receptors.
  • Mitochondrial Targeting: Recent studies in "Noviomimetics" (Hsp90 C-terminal inhibitors) utilize this moiety to penetrate the mitochondrial matrix, improving bioenergetics in neurodegenerative models.

Target Landscape
Therapeutic AreaTargetRole of 3-Cyclohexylpropanamine
Oncology Sigma-2 ReceptorInduces caspase-dependent apoptosis (e.g., PB28 analogs).[1][2]
Neurodegeneration Hsp90 (C-terminus)Replaces toxic noviose sugar to create neuroprotective "Noviomimetics."
Psychiatry NMDA / SERTProvides lipophilic bulk for channel blocking or allosteric modulation.

Part 2: Chemical Handling & Synthesis Protocols[3]

Handling & Stability[4]
  • Appearance: White to off-white crystalline solid.

  • Hygroscopicity: Moderately hygroscopic. Store in a desiccator at room temperature.

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in non-polar solvents (Hexane, Et2O) unless converted to the free base.

  • Safety: Corrosive and Irritant.[3] Wear full PPE.[4][5][6] Avoid dust inhalation.[4][6][7]

Protocol A: Optimized Amide Coupling (Drug Conjugation)

Objective: To covalently attach the 3-cyclohexylpropylamine linker to a carboxylic acid core (e.g., a heteroaromatic scaffold) with minimal racemization or side reactions.

Reagents:

  • Scaffold Acid (1.0 equiv)

  • 3-Cyclohexylpropanamine HCl (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve the Scaffold Acid (1.0 mmol) in anhydrous DMF (5 mL) under

    
     atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.
    
  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.

  • Amine Addition: Add 3-Cyclohexylpropanamine HCl (1.1 mmol) directly to the reaction mixture. Note: The excess base (DIPEA) will in-situ neutralize the HCl salt, liberating the free amine for reaction.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LC-MS (Target mass = Acid Mass + 139.1 - 18).

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine/DIPEA), Sat.

    
    , and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).
    

Why this works: Using the HCl salt directly with excess base avoids the extra step of "free-basing" the amine, which can lead to oxidation or handling losses of the volatile free amine.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Objective: To synthesize N-substituted derivatives (e.g., for Sigma ligands like PB28).

  • Dissolve the aldehyde/ketone core (1.0 equiv) and 3-Cyclohexylpropanamine HCl (1.2 equiv) in DCE (Dichloroethane).

  • Add

    
     (1.2 equiv) to free-base the amine. Stir for 30 mins.
    
  • Add

    
     (1.5 equiv).
    
  • Stir at RT for 16 hours. Quench with Sat.

    
    .
    

Part 3: Biological Validation & Mechanism

Case Study: Sigma-2 Receptor Ligands (PB28 Analogs)

The 3-cyclohexylpropylamine moiety is the structural anchor for PB28 , a sub-nanomolar affinity ligand for the


 receptor.

Mechanism of Action: Upon binding, these ligands trigger a specific signaling cascade:

  • Ligand binds

    
     receptor (TMEM97) on the Endoplasmic Reticulum (ER).
    
  • Calcium release from ER stores.

  • Mitochondrial Calcium overload.

  • ROS (Reactive Oxygen Species) generation leading to cancer cell apoptosis.

Visualization: Sigma-2 Signaling Pathway

SigmaSignaling Ligand 3-Cyclohexylpropanamine Derivative (e.g., PB28) Sigma2 Sigma-2 Receptor (TMEM97) Ligand->Sigma2 Binding (Ki < 1nM) ER Endoplasmic Reticulum (Ca2+ Store) Sigma2->ER Modulation Mito Mitochondria ER->Mito Ca2+ Efflux ROS ROS Generation (Superoxide) Mito->ROS Bioenergetic Stress Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis Caspase Activation

Caption: Mechanism of Action for 3-Cyclohexylpropanamine-derived Sigma-2 Ligands inducing tumor cell death.

Part 4: Critical Quality Attributes (CQA) - The hERG Warning

Warning: Lipophilic amines (like 3-cyclohexylpropanamine) linked to aromatic cores are statistically likely to block the hERG potassium channel , leading to QT prolongation (cardiotoxicity).

Mitigation Protocol (In Silico & In Vitro):

  • pKa Adjustment: The basicity of the amine (pKa ~10) contributes to hERG binding. Consider adding an electron-withdrawing group (fluorine) to the propyl chain to lower pKa to ~8.5.

  • Zwitterionic Strategy: Incorporate a carboxylic acid elsewhere on the scaffold to reduce net positive charge at physiological pH.

  • Mandatory Assay: All derivatives containing this moiety must undergo a [3H]-Dofetilide binding assay or Patch Clamp assay early in the lead optimization phase.

References

  • Pati, M. L., et al. (2017). "Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer."[1][2] BMC Cancer, 17(1). Link

  • Kusuma, B. R., et al. (2012). "Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration." Bioorganic & Medicinal Chemistry, 20(1). Link

  • Berardi, F., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review." Current Medicinal Chemistry, 16(24). Link

  • PubChem Compound Summary. "this compound (CID 67003524)."[8] National Center for Biotechnology Information. Link[8]

Sources

Experimental setup for studying 3-Cyclohexylpropanamine hydrochloride interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Profiling of 3-Cyclohexylpropanamine Hydrochloride

Abstract

This compound (CAS: 92301-48-9) represents a classic lipophilic amine pharmacophore often utilized as a fragment in medicinal chemistry or a reagent in the synthesis of neuroactive agents. Its structural motif—a cyclohexane ring linked to a primary amine via a propyl chain—confers specific interaction properties, notably high affinity for Sigma-1 receptors (σ1R) and potential NMDA receptor channel blocking activity. This guide provides a comprehensive experimental framework for researchers to profile this molecule, focusing on solubility, receptor binding affinity, and blood-brain barrier (BBB) permeability.

Section 1: Physicochemical Characterization

Before biological profiling, the salt form (hydrochloride) must be characterized to ensure experimental reproducibility. The hydrochloride salt improves water solubility compared to the free base, but pH adjustments can cause precipitation.

Solubility & Stability Protocol

Rationale: Lipophilic amines like 3-cyclohexylpropanamine have high pKa values (typically ~10.0–10.5). In physiological buffers (pH 7.4), they exist predominantly as cations, which aids solubility. However, in high-pH assays or stock solutions, the free base may oil out.

Materials:

  • 3-Cyclohexylpropanamine HCl (Solid).

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • DMSO (Dimethyl sulfoxide), anhydrous.

  • HPLC-UV or LC-MS/MS system.

Protocol:

  • Stock Preparation: Dissolve 10 mg of 3-Cyclohexylpropanamine HCl in 1 mL DMSO to create a 56 mM stock solution (MW ≈ 177.7 g/mol ). Vortex for 1 minute.

    • Critical Step: Visually inspect for undissolved crystals. If turbid, sonicate at 37°C for 5 minutes.

  • Aqueous Solubility (Thermodynamic):

    • Add excess solid compound to 1 mL PBS (pH 7.4) in a glass vial.

    • Shake at 25°C for 24 hours.

    • Filter through a 0.45 µm PVDF filter (low binding).

    • Analyze filtrate via HPLC-UV (Detection @ 210 nm, as the cyclohexane ring lacks strong chromophores; derivatization may be required if UV signal is weak).

  • Stability Check: Store DMSO stock at -20°C. Re-analyze purity after 1 month to ensure no degradation (e.g., oxidation of the amine).

Section 2: Biological Interaction Profiling (Sigma-1 Receptor)

The N-cyclohexyl-alkylamine motif is a "privileged structure" for Sigma-1 receptors. This assay determines the affinity (


) of 3-Cyclohexylpropanamine HCl by displacing the radioligand 

.
Radioligand Binding Assay (Competition)

Rationale: This assay validates if the molecule acts as a specific ligand for the σ1R, a chaperone protein implicated in neuroprotection and modulation of ion channels.

Materials:

  • Receptor Source: Guinea pig liver membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-specific control: Haloperidol (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Protocol:

  • Membrane Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of ~0.5 mg/mL.

  • Plate Setup (96-well format):

    • Total Binding (TB): Buffer + Membrane + Radioligand (2 nM final).

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + Haloperidol (10 µM).

    • Experimental: Buffer + Membrane + Radioligand + 3-Cyclohexylpropanamine HCl (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate plates at 37°C for 120 minutes to reach equilibrium.

    • Note: Lipophilic amines can stick to plastic. Use polypropylene plates or silanized glass if possible.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is its dissociation constant).
Workflow Visualization (Graphviz)

SigmaBindingWorkflow Stock Stock Prep (DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Stock->Dilution Incubation Incubation (2h @ 37°C) Dilution->Incubation Membrane Membrane Prep (Guinea Pig Liver) Membrane->Incubation Filtration Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Ki Calculation Counting->Analysis Analysis->Stock Optimize Range

Figure 1: Workflow for Sigma-1 Receptor Radioligand Competition Assay.

Section 3: Membrane Permeability (PAMPA-BBB)

Since 3-Cyclohexylpropanamine is often investigated for CNS activity (e.g., NMDA blockade or Sigma modulation), its ability to cross the blood-brain barrier is critical.

PAMPA-BBB Protocol

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based prediction of passive diffusion.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Allow 5 minutes for solvent evaporation/impregnation.

  • Donor Preparation: Dilute 3-Cyclohexylpropanamine HCl to 50 µM in PBS (pH 7.4). Add 200 µL to Donor wells.

  • Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich & Incubate: Place Donor plate on top of Acceptor plate. Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ) using the standard PAMPA equation.
    

Interpretation Table:

Pe (10^-6 cm/s)ClassificationCNS Prediction
< 2.0Low PermeabilityPoor brain penetration
2.0 - 4.0ModeratePotential penetration
> 4.0High PermeabilityLikely CNS active

Note: 3-Cyclohexylpropanamine is expected to fall in the "High Permeability" range due to its lipophilic cyclohexane ring and cationic amine.

Section 4: Interaction Mechanism Diagram

The following diagram illustrates the hypothetical interaction of the molecule within the Sigma-1 receptor pharmacophore model and the NMDA receptor pore.

InteractionMap cluster_0 Binding Mechanisms Mol 3-Cyclohexylpropanamine (Cationic Form) Sigma Sigma-1 Receptor (Chaperone) Mol->Sigma High Affinity (Ki < 100nM) NMDA NMDA Receptor (Ion Channel) Mol->NMDA Low Affinity/Blocker Lipid Lipid Bilayer (Passive Diffusion) Mol->Lipid High Permeability Mech1 Electrostatic Interaction (Amine + Asp126) Sigma->Mech1 Mech2 Hydrophobic Pocket (Cyclohexyl Ring) Sigma->Mech2 Mech3 Channel Blockade (Pore Occlusion) NMDA->Mech3

Figure 2: Mechanistic Interaction Map for 3-Cyclohexylpropanamine.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays.[2][3] Current Protocols in Pharmacology.

  • Di, L., et al. (2003).High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry.

  • PubChem. this compound (Compound Summary).[4] National Library of Medicine.

  • Schmidt, H. R., et al. (2016).Crystal structure of the human σ1 receptor. Nature. (Provides structural basis for the amine-Asp126 interaction).

Sources

Optimized Derivatization Strategies for the GC-MS Quantitation of 3-Cyclohexylpropanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-Cyclohexylpropanamine (CAS: 4361-44-8) is a primary aliphatic amine featuring a cyclohexyl ring attached to a propyl chain. It serves as a critical intermediate in the synthesis of pharmaceuticals, corrosion inhibitors, and rubber accelerators.

The Analytical Challenge

Primary amines are notoriously difficult to analyze by Gas Chromatography-Mass Spectrometry (GC-MS) in their native form due to:

  • Polarity: The

    
     group forms strong hydrogen bonds with silanol groups in the GC liner and column stationary phase, resulting in severe peak tailing and irreversible adsorption.
    
  • Volatility: While the free base is moderately volatile, the hydrochloride salt (HCl) form—which is the standard storage form for stability—is non-volatile and thermally labile. Direct injection of the salt leads to thermal degradation (dehydrohalogenation) and dirty inlets.

  • Mass Spectrometry Sensitivity: Low molecular weight aliphatic amines often undergo extensive fragmentation, leaving low-intensity molecular ions (

    
    ) that make identification difficult.
    
The Solution: Derivatization

To achieve robust quantitation, the amine functionality must be chemically modified.[1][2][3] This guide details two protocols:

  • Protocol A (Primary): Perfluoroacylation using Pentafluoropropionic Anhydride (PFPA) .[4][5][6] This is the "Gold Standard" for stability and MS sensitivity.

  • Protocol B (Alternative): Silylation using MSTFA .[3] A rapid "dilute-and-shoot" alternative, though less stable to moisture.

Chemical Theory & Mechanism

The Salt Problem

The analyte exists as


. Derivatization reagents (anhydrides or silylating agents) react with the free base (

). Therefore, the protocol must include an in situ neutralization step using an organic base (Pyridine or Triethylamine) to liberate the amine:


Mechanism of Acylation (PFPA)

Pentafluoropropionic anhydride (PFPA) reacts with the free primary amine to form a stable amide. The introduction of fluorine atoms increases volatility (despite higher MW) and provides significant mass defect, reducing background noise.

Reaction:



  • Net Mass Shift: +146 Da (Replacement of H [1.008] with

    
     [147.02])
    
  • Derivative MW:

    
    
    
Workflow Visualization

DerivatizationWorkflow cluster_0 Reaction Vial (In Situ) Salt 3-CHP HCl Salt (Non-volatile) FreeAmine Free Amine Intermediate (Reactive) Salt->FreeAmine Neutralization Base Pyridine (Scavenger) Base->FreeAmine Derivative N-PFP-3-Cyclohexylpropanamine (Volatile & Stable) FreeAmine->Derivative Acylation (60°C, 20 min) PFPA PFPA Reagent (Acylating Agent) PFPA->Derivative GCMS GC-MS Analysis (m/z 287, 176) Derivative->GCMS Injection

Figure 1: Reaction workflow for the conversion of 3-CHP HCl to its perfluoroacyl derivative.

Experimental Protocols

Materials & Reagents[1]
  • Analyte: 3-Cyclohexylpropanamine hydrochloride (Sigma/Merck).

  • Reagent A: Pentafluoropropionic anhydride (PFPA) (≥99%).

  • Reagent B: MSTFA + 1% TMCS (Thermo/Pierce).

  • Solvents: Ethyl Acetate (Anhydrous), Pyridine (Anhydrous, stored over KOH pellets).

  • Internal Standard (IS): 3-Phenylpropylamine or deuterated analog if available.

Protocol A: Perfluoroacylation (Recommended)

Best for: High sensitivity, batch processing, and stability (samples stable for 48h).

  • Preparation: Weigh 1.0 mg of 3-CHP HCl into a 2 mL GC crimp-top vial.

  • Solubilization: Add 50 µL of Anhydrous Pyridine .

    • Note: The salt may not fully dissolve immediately. Vortex for 30 seconds. The pyridine acts as both solvent and acid scavenger.

  • Reagent Addition: Add 100 µL of PFPA .

    • Caution: Exothermic reaction. Add slowly.

  • Incubation: Cap tightly and heat at 60°C for 20 minutes .

    • Why: Heat ensures complete dissolution of the salt and drives the reaction to completion.

  • Evaporation: Remove the vial and cool. Evaporate to dryness under a gentle stream of Nitrogen (

    
    ) at 40°C.
    
    • Critical Step: This removes excess PFPA and the acidic byproducts (pentafluoropropionic acid) which can damage the GC column.

  • Reconstitution: Reconstitute the residue in 500 µL of Ethyl Acetate.

  • Injection: Inject 1 µL into the GC-MS.

Protocol B: Silylation (Rapid)

Best for: Quick screening, non-regulated environments.

  • Preparation: Weigh 1.0 mg of 3-CHP HCl into a vial.

  • Reagent Addition: Add 200 µL of Pyridine and 300 µL of MSTFA + 1% TMCS .

  • Incubation: Cap and heat at 70°C for 30 minutes .

    • Note: MSTFA can react with amine salts, but the presence of pyridine significantly improves yield by neutralizing the HCl.

  • Injection: Inject directly (no evaporation).

    • Warning: Silyl derivatives are moisture sensitive.[7] Analyze within 12 hours.

GC-MS Method Parameters

Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS.

Gas Chromatography
ParameterSetting
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Splitless (1 min purge), 250°C. Liner: Deactivated single taper with wool.
Oven Program 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min). Total Run: ~15 min.
Transfer Line 280°C
Mass Spectrometry (EI Source)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (70 eV)

  • Solvent Delay: 3.5 min

SIM (Selected Ion Monitoring) Table

Targeting the PFPA derivative (MW 287).

Ion Typem/zOrigin/Fragment Structure
Target (Quant) 176 Base Peak.

-cleavage:

Qualifier 1 287Molecular Ion (

). Usually weak intensity.
Qualifier 2 119Perfluoroethyl group

.
Qualifier 3 69Trifluoromethyl group

.

Note: For the MSTFA derivative (MW 213), the Quant ion would likely be m/z 102 (


) or m/z 73 (TMS).

Data Interpretation & Troubleshooting

Fragmentation Pathway (PFPA Derivative)

The mass spectrum is dominated by the amide bond stability. The primary fragmentation is the alpha-cleavage adjacent to the nitrogen atom on the alkyl chain side.

Fragmentation Molecule Molecular Ion (M+) m/z 287 BasePeak Alpha-Cleavage Ion [CH2=NH-CO-C2F5]+ m/z 176 Molecule->BasePeak - Cyclohexyl-ethyl radical (111 Da) Fragment2 Perfluoroalkyl Ion [C2F5]+ m/z 119 Molecule->Fragment2 Inductive cleavage

Figure 2: Primary fragmentation pathway for 3-CHP-PFPA derivative.

Troubleshooting Guide
  • Low Response:

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Ensure Pyridine is fresh and dry. Increase incubation time to 30 mins.

  • Tailing Peaks:

    • Cause: Hydrolysis of the derivative or active sites in the liner.

    • Fix: For Protocol A, ensure evaporation step removes all acid. Replace inlet liner.

  • Extra Peaks:

    • Cause: "Mixed anhydrides" if carboxylic acids are present as impurities.

    • Fix: Confirm purity of starting material.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 3-Cyclohexylpropanamine.[8] NIST Chemistry WebBook, SRD 69.[9] Retrieved from [Link]

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

Sources

Use of 3-Cyclohexylpropanamine hydrochloride as a reagent in chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Cyclohexylpropanamine Hydrochloride in Medicinal Chemistry & Organic Synthesis


H

N[1][2] · HCl Molecular Weight: 177.71 g/mol [1][2]

Executive Summary

This compound is a primary aliphatic amine tethered to a cyclohexyl ring via a propyl spacer.[1][2] In drug discovery, it serves as a critical "lipophilic building block."[1][2] The cyclohexyl moiety imparts significant hydrophobic bulk (


 character) without the planarity of aromatic rings, often improving solubility and metabolic stability compared to phenyl analogs. The propyl chain provides rotational freedom, allowing the terminal amine to position effectively within enzyme active sites or receptor pockets.

This guide outlines the handling, specific reactivity, and validated protocols for utilizing this reagent in high-throughput synthesis and lead optimization.[1]

Chemical Profile & Handling

The Scientist's Perspective: The commercial availability of this compound as a hydrochloride salt (CAS 5899-07-0) offers superior stability compared to the free base, which is prone to oxidation and carbonate formation upon air exposure.[1] However, the HCl counterion must be managed during nucleophilic attacks.[1][2]

PropertySpecificationPractical Implication
Appearance White to off-white crystalline solidEasy to weigh; non-hygroscopic under standard conditions.[1][2]
Solubility Water, DMSO, MethanolSoluble in polar protic solvents.[1][2] Limited solubility in DCM/Ether unless neutralized.[1][2]
Acidity

~10.5 (conjugate acid)
Requires

1.0 equiv. of base (e.g., DIPEA, TEA) to activate the amine.[1]
LogP ~2.7 (Free Base)Increases lipophilicity of final compounds significantly.[1][2]

Storage Protocol: Store at room temperature under inert atmosphere (desiccated). Hygroscopic potential increases if the container is frequently opened in humid environments.[1][2]

Core Applications & Mechanism

A. Medicinal Chemistry: The "Lipophilic Spacer" Strategy

3-Cyclohexylpropanamine is frequently employed to probe Structure-Activity Relationships (SAR).[1][2]

  • GPCR Ligands: The cyclohexyl group mimics the hydrophobic binding of phenylalanine or leucine side chains but with different steric demand.[1][2]

  • Kinase Inhibitors: Used to fill hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) where aromatic stacking is not required.[1]

  • Physicochemical Modulation: Replacing a phenyl ring with a cyclohexyl ring increases

    
     fraction (
    
    
    
    ), which correlates with improved clinical success by enhancing solubility and reducing "flatness" (which often leads to poor solubility/aggregation).[1][2]
B. Diagram: SAR Logic & Structural Utility

SAR_Logic Reagent 3-Cyclohexylpropanamine (Reagent) Amine Primary Amine (Reactive Handle) Reagent->Amine Linker Propyl Linker (Flexible Spacer) Reagent->Linker Ring Cyclohexyl Ring (Lipophilic Bulk) Reagent->Ring Outcome1 Amide Coupling (Stable Bond) Amine->Outcome1 + R-COOH Outcome2 Reductive Amination (Secondary Amine) Amine->Outcome2 + R-CHO BioEffect Target Binding (Hydrophobic Pocket) Linker->BioEffect Optimizes Distance Ring->BioEffect Increases LogP Non-aromatic interaction

Figure 1: Structural decomposition of 3-Cyclohexylpropanamine showing its functional roles in drug design.[1][2]

Experimental Protocols

Protocol A: Amide Coupling (Standard HATU Method)

Use Case: Attaching the cyclohexylpropyl motif to a carboxylic acid scaffold.[1][2]

Rationale: The HCl salt requires an organic base to liberate the nucleophilic amine.[1][2] HATU is chosen for high efficiency and low racemization risk, though EDC/HOBt is a viable alternative.[1][2]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • 3-Cyclohexylpropanamine HCl (1.1 equiv)[1][2]

  • HATU (1.2 equiv)[1][2]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • DMF (Anhydrous)[1][2]

Step-by-Step:

  • Activation: In a dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (1.0 mmol) and HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes (solution often turns yellow).

  • Amine Addition: Add 3-Cyclohexylpropanamine HCl (1.1 mmol) directly as a solid, followed immediately by the remaining DIPEA (2.0 mmol). Note: The extra base is critical to neutralize the HCl salt.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 139.2 - 18).[1][2]

  • Workup: Dilute with EtOAc (50 mL). Wash sequentially with:

    • 1M HCl (2x) – Removes excess amine and DIPEA.[1][2]

    • Sat. NaHCO

      
       (2x) – Removes unreacted acid and HATU byproducts.[1][2]
      
    • Brine (1x).

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Protocol B: Reductive Amination

Use Case: Creating a secondary amine linkage.

Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent that tolerates the presence of the HCl salt better than NaBH


, though pH adjustment is still recommended.[1]

Reagents:

  • Aldehyde Scaffold (1.0 equiv)

  • 3-Cyclohexylpropanamine HCl (1.2 equiv)[1][2]

  • STAB (Na(OAc)

    
    BH) (1.5 equiv)[1][2]
    
  • DIPEA (1.2 equiv)

  • DCE (1,2-Dichloroethane) or DCM[1][2]

Step-by-Step:

  • Imine Formation: Dissolve the Aldehyde (1.0 mmol) and 3-Cyclohexylpropanamine HCl (1.2 mmol) in DCE (10 mL). Add DIPEA (1.2 mmol) to free-base the amine.[1][2] Stir for 30–60 mins.

    • Tip: Adding 4Å molecular sieves can drive imine formation.[1][2]

  • Reduction: Add STAB (1.5 mmol) in one portion. Stir at RT for 12–16 hours.[1]

  • Quench: Quench with Sat. NaHCO

    
     (aqueous).[1][2] Stir vigorously for 15 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM (3x). Wash organics with Brine.[1][2]

  • Purification: Flash chromatography. Note: Amine products often streak on silica; add 1% Triethylamine or Ammonia to the eluent.[1]

Workflow Visualization

Reaction_Workflow Start Start: 3-Cyclohexylpropanamine HCl Base Add Base (DIPEA/TEA) (Neutralize HCl) Start->Base FreeAmine Free Amine (In-Situ) Base->FreeAmine Choice Select Pathway FreeAmine->Choice PathA Pathway A: Amide Coupling (+ R-COOH, HATU) Choice->PathA PathB Pathway B: Reductive Amination (+ R-CHO, STAB) Choice->PathB Workup Aqueous Workup (Remove salts/byproducts) PathA->Workup PathB->Workup Final Final Product (Lipophilic Analog) Workup->Final

Figure 2: Decision tree for synthetic workflows using the hydrochloride salt.

Troubleshooting & Optimization

  • Issue: Low Yield in Amide Coupling.

    • Cause: Incomplete neutralization of the HCl salt.[1][2]

    • Solution: Ensure at least 3.0 equivalents of base are used (1 eq for the salt, 1 eq for the acid, 1 eq to maintain basicity for HATU activity).[1]

  • Issue: Solubility.

    • Cause: The cyclohexylpropyl chain is highly lipophilic.[1][2]

    • Solution: If the product precipitates during workup, switch to a DCM/MeOH extraction solvent system rather than pure EtOAc.[1]

  • Issue: Streaking on TLC.

    • Cause: Interaction of the secondary amine (from reductive amination) with acidic silanols.[1][2]

    • Solution: Pre-wash the TLC plate with mobile phase containing 1% Et

      
      N.[1][2]
      

References

  • Heravi, M. M., et al. (2009).[1][2] "A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines."[1][2][3] Tetrahedron Letters, 50(6), 767–769.[1]

  • PubChem. (n.d.).[1][2] "this compound (CID 67003524)."[1][2] National Library of Medicine.[1][2]

  • Lovering, F., et al. (2009).[1][2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] (Contextual reference for Fsp3 utility).

  • Sigma-Aldrich. (2023).[1][2] "Safety Data Sheet: this compound."

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Cyclohexylpropanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Cyclohexylpropanamine hydrochloride (CAS: 90726-03-7) presents a unique chemoselectivity challenge. Researchers typically face two main yield-killing bottlenecks:

  • Incomplete Hydrogenation: Difficulty saturating the aromatic ring without cleaving the C-N bond if starting from phenyl precursors.

  • Dimerization: Formation of secondary amines (dimers) during the reduction of nitrile precursors.

  • Hygroscopic Losses: The HCl salt is prone to forming "oils" rather than crystals if trace water is present, leading to massive yield loss during filtration.[1]

This guide provides targeted troubleshooting protocols to address these specific failure points.

Module 1: Route Selection & Precursor Strategy

Q: I am seeing low yields (<40%) and "tar" formation. Which synthetic route should I be using?

A: The "tar" is likely polymerized byproducts or secondary amines. Your route determines your failure mode.[1] Use the decision matrix below to diagnose your specific pathway.

Diagnostic Workflow (Graphviz)

RouteSelection Start Select Precursor RouteA 3-Phenylpropanamine (Aromatic Reduction) Start->RouteA RouteB 3-Cyclohexylpropanenitrile (Nitrile Reduction) Start->RouteB IssueA Issue: Catalyst Poisoning & Incomplete Saturation RouteA->IssueA IssueB Issue: Dimerization (Secondary Amine Formation) RouteB->IssueB SolA Solution: Rh/C or Ru/C High Pressure (50-100 bar) Acidic Solvent IssueA->SolA SolB Solution: Raney Ni or Co Add Ammonia (NH3) Temp < 80°C IssueB->SolB

Figure 1: Decision tree for selecting the optimization strategy based on the starting material.

Module 2: Troubleshooting Hydrogenation (The "Core" Step)

Scenario A: Reducing the Phenyl Ring (From 3-Phenylpropanamine)

Target: Saturate the benzene ring to a cyclohexane ring while preserving the amine.

Q: My LC-MS shows a mix of starting material and product even after 24 hours. Why isn't the ring reducing? A: Phenylalkylamines poison standard catalysts because the amine nitrogen binds strongly to the metal surface.

  • The Fix: Switch from Palladium (Pd/C) to Rhodium (Rh/C) or Ruthenium (Ru/C) .[1] Rhodium is significantly more active for carbocyclic hydrogenation under mild conditions than Palladium [1].[1]

  • Protocol Adjustment:

    • Catalyst: Use 5% Rh/C (5 wt% loading).

    • Solvent: Switch to Acetic Acid .[1] The acidic environment protonates the amine (

      
      ), preventing it from coordinating with and poisoning the metal catalyst.[1]
      
    • Pressure: Ring saturation requires energy.[1] Increase

      
       pressure to 50–80 bar  (725–1160 psi).
      
Scenario B: Reducing the Nitrile (From 3-Cyclohexylpropanenitrile)

Target: Reduce


 to 

.

Q: I have high conversion, but the yield is low. NMR shows a secondary amine impurity.[1] How do I stop this? A: You are experiencing the "Von Braun" side reaction. The primary amine product reacts with the intermediate imine, forming a dimer.[1]

  • The Fix: You must saturate the reaction mixture with Ammonia (

    
    )  or use a base.
    
  • Mechanism: Excess

    
     shifts the equilibrium away from the secondary amine and suppresses the coupling reaction [2].
    
  • Protocol Adjustment:

    • Catalyst: Raney Nickel (Ra-Ni) is preferred over Pd/C for nitriles to avoid poisoning.[1]

    • Additive: Add 7M

      
       in Methanol (10:1 molar ratio of 
      
      
      
      :Substrate).
    • Temperature: Keep T < 80°C. Higher temperatures favor condensation side reactions.[1]

Module 3: Salt Formation & Purification (The "Downstream" Issues)

Q: My product is a sticky oil that won't crystallize. How do I get a solid HCl salt? A: 3-Cyclohexylpropanamine HCl is highly hygroscopic. If you used aqueous HCl, you will likely get an oil.[1] You must use anhydrous conditions .

Optimized Crystallization Protocol:

  • Free Base Isolation: Extract the crude amine into Diethyl Ether or MTBE .[1] Dry thoroughly over

    
    .
    
  • Acidification:

    • Method A (Preferred): Bubble dry HCl gas into the ethereal solution at 0°C.

    • Method B (Alternative): Add 4M HCl in Dioxane dropwise.[1]

  • Precipitation: The salt should crash out immediately as a white solid.[1]

  • Wash: Filter under Nitrogen (to avoid moisture uptake) and wash with cold anhydrous ether.[1]

Comparative Data: Catalyst Performance
PrecursorCatalystSolventAdditiveYield (Typical)Main Impurity
3-Phenylpropanamine 10% Pd/CEtOHNone< 30%Unreacted SM
3-Phenylpropanamine 5% Rh/C AcOH None > 85% None
3-Cyclohexylpropanenitrile 10% Pd/CMeOHNone40-50%Secondary Amine (Dimer)
3-Cyclohexylpropanenitrile Raney Ni MeOH NH3 > 90% Trace Dimer

Module 4: Advanced Purification Workflow

If simple crystallization fails due to high impurity load, follow this purification logic.

Purification Crude Crude Reaction Mixture Filter Filter Catalyst (Celite Pad) Crude->Filter Evap Evaporate Solvent Filter->Evap BaseWash Acid/Base Extraction 1. Dissolve in Et2O 2. Wash with 1N NaOH (Removes acidic impurities) Evap->BaseWash Dry Dry Organic Layer (Na2SO4) BaseWash->Dry Salt Salt Formation (Anhydrous HCl/Ether) Dry->Salt Solid Solid Product Salt->Solid

Figure 2: Purification workflow to remove non-amine impurities before salt formation.

References

  • Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed comparison of Rh vs Pd for aromatic ring saturation).

  • Gomez, S., Peters, J. A., & Maschmeyer, T. (2002).[1] The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037–1057.[1]

  • PubChem. (n.d.).[1][2][3] this compound (Compound Summary).[2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Organic Syntheses. (1947).[1] Hydrogenation of Nitriles to Primary Amines: General Procedures. Org.[1][4][5] Synth. 27, 18. (Foundational protocol for ammonia usage in nitrile reduction). [1]

Sources

Stability testing of 3-Cyclohexylpropanamine hydrochloride under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers working with 3-Cyclohexylpropanamine hydrochloride (CAS: 90726-03-7). It is designed to function as a self-validating system, moving from basic handling to advanced forced degradation protocols.

Status: Operational | Role: Senior Application Scientist | Ticket: Stability & Degradation Inquiry

Executive Summary

This compound is a primary amine salt attached to a cyclohexyl-aliphatic chain. While the cyclohexyl ring confers significant steric bulk and lipophilicity, the primary amine moiety is the "hotspot" for instability. The hydrochloride salt form significantly improves stability over the free base, but it introduces hygroscopicity risks that can catalyze degradation.

This guide addresses the three critical vectors of instability: Hygroscopic Stress , Oxidative Deamination , and Thermal Dissociation .

Part 1: Storage & Handling FAQs (Tier 1 Support)

Q: My sample has turned from a white powder to a sticky, off-white gum. Is it still usable? A: Likely compromised.

  • Diagnosis: This indicates deliquescence . Amine hydrochlorides are hygroscopic.[1] When they absorb atmospheric moisture, the crystal lattice collapses, forming a saturated solution.

  • Chemical Consequence: While water itself may not cleave the C-N bond immediately, the "solution state" dramatically accelerates oxidative degradation (reaction rates increase in liquid phase vs. solid state).

  • Action: Perform a purity check via HPLC. If purity is >98%, recrystallize immediately using ethanol/diethyl ether. If <98%, discard.

  • Prevention: Store under argon/nitrogen in a desiccator.

Q: Can I store the stock solution in DMSO at -20°C? A: Yes, but with caveats.

  • Risk: DMSO is hygroscopic and can act as a mild oxidant over long periods.

  • Protocol:

    • Prepare 100 mM stock in anhydrous DMSO.

    • Aliquot into single-use vials (avoid freeze-thaw cycles).

    • Store at -20°C or -80°C.

    • Critical: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Part 2: Forced Degradation Protocols (Tier 2 Support)

To validate your analytical method or determine shelf-life, you must perform stress testing.[2][3] Do not use generic conditions; use these tailored protocols for alkyl-amine salts.

Workflow Visualization

The following diagram outlines the logical flow for stability assessment, compliant with ICH Q1A(R2) standards.

StabilityWorkflow cluster_Stress Stress Conditions (ICH Q1A) Start Sample: 3-Cyclohexylpropanamine HCl Acid Acid Hydrolysis 0.1N HCl, 60°C, 24h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 24h Start->Base Ox Oxidation 3% H2O2, RT, 6h Start->Ox Therm Thermal 60°C Dry Heat, 7 days Start->Therm Photo Photolytic 1.2M Lux hours Start->Photo Analysis HPLC-UV/MS Analysis (C18, Acidic Mobile Phase) Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Result_Stable Pass: <5% Degradation Analysis->Result_Stable No New Peaks Result_Unstable Fail: >5% Degradation Analysis->Result_Unstable New Peaks Detected Action_Refine Identify Degradants (N-Oxides, Dimer) Result_Unstable->Action_Refine

Figure 1: Stability testing workflow tailored for amine salts, adhering to ICH Q1A(R2) stress testing guidelines.

Detailed Stress Protocols
Stress TypeConditionMechanistic ExpectationAcceptance Criteria
Acid Hydrolysis 0.1 M HCl, 60°C, 24hHigh Stability. The compound is already a hydrochloride salt. Further acidification protonates the amine fully, protecting it from oxidation.>99% Recovery
Base Hydrolysis 0.1 M NaOH, 60°C, 24hModerate Risk. Deprotonation yields the free base. While the C-N bond is stable, the free amine is volatile and susceptible to oxidation.>95% Recovery (Check for volatility loss)
Oxidation 3% H₂O₂, RT, 4-6hHigh Risk. Primary amines are electron-rich. H₂O₂ can oxidize the nitrogen to hydroxylamines (R-NHOH) and eventually nitro compounds.<90% Recovery (Expect N-oxide peaks)
Thermal 60°C (Solid State), 7 daysModerate Stability. Look for "Maillard-type" browning if excipients (sugars) are present. Pure salt is generally stable.>98% Recovery
Part 3: Analytical Troubleshooting (Tier 3 Support)

Issue: "I see severe peak tailing in my HPLC chromatogram."

  • Root Cause: Silanol interactions. The protonated amine (

    
    ) interacts strongly with residual silanol groups (
    
    
    
    ) on the silica backbone of the C18 column.
  • Solution:

    • Add a Modifier: Use 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in the mobile phase. The low pH suppresses silanol ionization.

    • Increase Ionic Strength: Add 20-50 mM Ammonium Formate if using MS, or Phosphate buffer if using UV.

    • Column Choice: Switch to a "Base-Deactivated" (BDS) or "End-capped" column designed for basic compounds (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).

Issue: "My retention time is shifting."

  • Root Cause: pH fluctuation. The pKa of primary amines is typically ~10.5.

  • Solution: Ensure your mobile phase pH is buffered well away from the pKa.

    • Recommended pH: pH 2.5 - 3.0 (Ensures 100% protonation).

    • Avoid: pH 9-11 (Partial protonation causes shifting).

Part 4: Degradation Pathway Analysis

Understanding how the molecule breaks down is crucial for identifying impurity peaks.

DegradationPathways cluster_Oxidation Oxidative Pathway (H2O2 / Air) cluster_Thermal Thermal/Radical Stress Parent 3-Cyclohexylpropanamine (Parent) NHydroxy N-Hydroxylamine (R-NH-OH) Parent->NHydroxy Oxidation (+O) Imine Imine Formation (Dehydrogenation) Parent->Imine -H2 (Radical) Dimer Oxidative Dimerization (R-N=N-R) Parent->Dimer Coupling Oxime Oxime (R-CH=N-OH) NHydroxy->Oxime -H2O Nitro Nitro Compound (R-NO2) Oxime->Nitro Strong Ox

Figure 2: Predicted degradation pathways. The oxidative route (Left) is the primary concern for solution-state stability.

References
  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] Retrieved from [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[6] Advanced Drug Delivery Reviews. Retrieved from [Link]

  • PubChem. (n.d.).[7][8] this compound (Compound Summary).[8] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2002). Peak Tailing and Column Aging. LCGC North America. Retrieved from [Link]

Sources

Identifying and minimizing byproducts in 3-Cyclohexylpropanamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Cyclohexylpropanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, ultimately improving your yield and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of 3-Cyclohexylpropanamine, which is then converted to its hydrochloride salt, can stem from several factors, primarily related to the chosen synthetic route. The two most common routes are the reductive amination of 3-cyclohexylpropanal and the catalytic hydrogenation of 3-cyclohexylpropionitrile.

For Reductive Amination Routes:

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from the aldehyde and the amine source (e.g., ammonia). This is a reversible reaction, and the equilibrium may not favor the imine.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can shift the equilibrium towards the imine.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical.

    • Solution: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (STAB) are common choices. NaBH3CN is effective but can generate toxic byproducts like HCN, especially at low pH.[1] STAB is a milder and more selective reducing agent that can be a better alternative. Ensure the reducing agent is fresh and added portion-wise to control the reaction temperature.

  • Side Reactions of the Aldehyde: Aldehyd starting materials can be prone to self-condensation (aldol reaction) or oxidation to the corresponding carboxylic acid, especially under basic or non-inert conditions.

    • Solution: Maintain a controlled temperature and an inert atmosphere (e.g., nitrogen or argon). The order of addition of reagents can also be crucial; sometimes, adding the aldehyde slowly to the mixture of the amine and reducing agent can minimize side reactions.

For Catalytic Hydrogenation of Nitrile Routes:

  • Catalyst Inactivity: The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by impurities in the starting material or solvent.

    • Solution: Use high-purity starting materials and solvents. Ensure the catalyst is handled properly under an inert atmosphere to prevent oxidation. The catalyst loading should also be optimized.

  • Sub-optimal Reaction Conditions: Hydrogen pressure, temperature, and reaction time all significantly impact the reaction rate and completeness.

    • Solution: Consult literature for optimized conditions for your specific substrate and catalyst. Generally, higher hydrogen pressure and temperature increase the reaction rate, but excessively harsh conditions can lead to byproduct formation.

Question 2: I'm observing significant amounts of a secondary amine byproduct. How can I suppress its formation?

Answer:

The formation of the secondary amine, bis(3-cyclohexylpropyl)amine, is a common issue in both major synthetic routes. It arises from the reaction of the newly formed primary amine product with the imine intermediate (in reductive amination) or an intermediate in the nitrile reduction.[2]

Minimization Strategies:

StrategyReductive AminationCatalytic Hydrogenation of Nitrile
Excess Amine Source Use a large excess of ammonia or the ammonium salt. This statistically favors the reaction of the imine with the primary amine source over the product amine.The addition of ammonia to the reaction mixture is a common industrial practice to suppress secondary amine formation.[3]
Controlled Addition Slowly add the aldehyde to the reaction mixture. This keeps the concentration of the aldehyde and the resulting imine low, reducing the chance of it reacting with the product amine.Not directly applicable.
Choice of Catalyst Not a primary factor.Cobalt-based catalysts have shown higher selectivity for primary amines compared to some nickel or palladium catalysts.[3][4]
Reaction Conditions Lower reaction temperatures can sometimes favor the desired primary amine.Lower temperatures and pressures can sometimes reduce the rate of secondary amine formation.
Question 3: My final product is difficult to purify. What are the likely impurities and what are the best purification methods?

Answer:

The nature of the impurities will depend on the synthetic route.

Common Impurities:

  • From Reductive Amination: Unreacted 3-cyclohexylpropanal, the corresponding alcohol (from over-reduction of the aldehyde), and the secondary amine byproduct.

  • From Nitrile Hydrogenation: Unreacted 3-cyclohexylpropionitrile, the secondary amine byproduct, and potentially tertiary amines. In some cases, impurities from the catalyst, such as diaminocyclohexane, can be present and are difficult to remove due to similar boiling points.[5]

Purification Techniques:

  • Acid-Base Extraction: This is a fundamental step. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., HCl) to extract the amine products into the aqueous layer. The organic layer containing neutral impurities (unreacted aldehyde, alcohol, nitrile) can be discarded. Then, basify the aqueous layer and extract the free amine back into an organic solvent.

  • Distillation: For the free base (3-cyclohexylpropanamine), vacuum distillation can be effective for large-scale purification, with a typical boiling point of 140-160°C under reduced pressure.[6]

  • Column Chromatography: For laboratory-scale purification, flash column chromatography on silica gel is highly effective. A common eluent system is a gradient of hexane and ethyl acetate.[6]

  • Crystallization: The final step of forming the hydrochloride salt is itself a purification step. Recrystallization of the this compound from a suitable solvent system (e.g., ethanol/water or isopropanol/ether) can significantly improve purity.

Question 4: What are the best analytical methods to monitor the reaction and characterize the byproducts?

Answer:

A combination of chromatographic and spectroscopic techniques is essential for effective reaction monitoring and byproduct identification.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) A quick and simple method for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.
Gas Chromatography-Mass Spectrometry (GC-MS) An excellent tool for identifying and quantifying volatile components in the reaction mixture, including the starting materials, product, and byproducts.[7] It is particularly useful for detecting and identifying secondary and tertiary amine byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information about the product and any isolated impurities. It is invaluable for confirming the structure of the desired product and elucidating the structures of unknown byproducts.
Infrared (IR) Spectroscopy Useful for identifying the presence of key functional groups. For example, the disappearance of the nitrile peak (~2250 cm⁻¹) or the aldehyde C=O peak (~1725 cm⁻¹) and the appearance of the N-H stretch of the primary amine (~3300-3400 cm⁻¹) can be monitored.
Ion Chromatography Can be used for the analysis of amines, especially in aqueous solutions.[8]
Raman Spectroscopy A rapid screening tool for measuring the concentration of amines and can be used for quality control.[9]

II. Frequently Asked Questions (FAQs)

What is the mechanism of byproduct formation in the reductive amination synthesis?

The primary byproduct, the secondary amine, is formed when the desired primary amine product acts as a nucleophile and attacks another molecule of the imine intermediate. This is then reduced to form the secondary amine.

Caption: Formation of secondary amine byproduct in reductive amination.

How does the choice of reducing agent affect the byproduct profile?

The choice of reducing agent primarily influences the reduction of the imine versus the starting carbonyl group.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can reduce both the imine and the starting aldehyde. This can lead to the formation of 3-cyclohexylpropanol as a byproduct.

  • Sodium Cyanoborohydride (NaBH₃CN): Is selective for the reduction of the imine at neutral or slightly acidic pH. However, it is toxic and can release cyanide gas under acidic conditions.[1]

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less toxic than NaBH₃CN and is often the preferred choice.[1]

What is the role of the hydrochloride salt formation in the overall process?

The formation of the hydrochloride salt serves several important purposes:

  • Purification: As mentioned, crystallization of the hydrochloride salt is an effective purification method.

  • Stability: Amine free bases can be susceptible to oxidation and absorption of atmospheric carbon dioxide. The hydrochloride salt is generally a more stable, crystalline solid that is easier to handle and store.

  • Solubility: The hydrochloride salt is typically more water-soluble than the free base, which can be advantageous for certain applications, such as formulation in aqueous solutions.

Can you provide a general protocol for identifying an unknown byproduct?

Caption: Workflow for byproduct identification.

Step-by-Step Protocol:

  • Isolate the Impurity: The first step is to isolate a pure sample of the byproduct. This can be achieved through careful column chromatography, preparative HPLC, or fractional distillation.

  • Mass Spectrometry (MS): Obtain a mass spectrum of the isolated impurity, typically via GC-MS. This will provide the molecular weight of the compound and potentially valuable fragmentation patterns.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra. This will give information about the carbon-hydrogen framework of the molecule. 2D NMR techniques like COSY and HSQC can be used to determine connectivity.

  • Infrared (IR) Spectroscopy: An IR spectrum will help identify the functional groups present in the molecule (e.g., N-H, C=O, C-N).

  • Structure Elucidation: Based on the data from MS, NMR, and IR, propose a structure for the byproduct. This should be consistent with the starting materials and reaction conditions.

  • Confirmation (Optional but Recommended): If possible, synthesize an authentic sample of the proposed byproduct and compare its analytical data (e.g., retention time in GC, NMR spectra) with that of the isolated impurity.

References

  • Smolecule. (2023, August 15). Buy 3-Cyclohexylpropan-1-amine | 4361-44-8.
  • ACS Publications. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. Analytical Chemistry.
  • Google Patents. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.
  • AZoM. (2016, January 19). Measuring Amine Strength in Absorption and Regeneration Solutions Using Handheld Raman.
  • ACS Omega. (2024, December 29). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Publications.
  • Thermo Fisher Scientific - US. Analyzing Amines by Ion Chromatography.
  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Synple Chem. Application Note – Reductive Amination.
  • Wordpress. Nitrile Reduction.
  • ACS Publications. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
  • PMC. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
  • Wikipedia. Reductive amination.

Sources

Troubleshooting peak tailing in HPLC analysis of 3-Cyclohexylpropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-AMINE-001
Subject: Troubleshooting Severe Peak Tailing for 3-Cyclohexylpropanamine

Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are encountering peak tailing during the analysis of 3-Cyclohexylpropanamine hydrochloride (CAS: 5899-23-0). This is a classic challenge in chromatography caused by the molecule's physicochemical properties.

  • The Molecule: A primary alkyl amine (

    
    ) with a hydrophobic cyclohexyl tail.
    
  • The Chemical Reality: With a

    
     of approximately 10.6  (typical for primary alkyl amines), this molecule exists almost exclusively as a protonated cation (
    
    
    
    ) at standard HPLC pH levels (pH 2–8).
  • The Root Cause: The "Shark Fin" tailing is rarely a plumbing issue; it is a chemical interaction between the cationic amine and anionic silanol groups (

    
    ) on your column's silica backbone.
    

This guide provides a diagnostic workflow and three targeted protocols to resolve this issue.

Part 1: Diagnostic Workflow

Before altering your chemistry, use this logic flow to confirm the source of the tailing.

DiagnosticTree Start START: Observe Peak Tailing CheckOther Are other peaks in the chromatogram tailing? Start->CheckOther SystemIssue System/Physical Issue (Dead Volume, Fittings) CheckOther->SystemIssue Yes (All peaks) IsolatePeak Is it only the Amine peak? CheckOther->IsolatePeak No (Only Amine) CheckFittings Action: Check pre-column tubing and detector connections SystemIssue->CheckFittings ChemIssue Chemical Interaction (Silanol Activity) IsolatePeak->ChemIssue Yes CheckPH Check Mobile Phase pH (Is it 3.0 - 7.0?) ChemIssue->CheckPH AddTEA Protocol A: Add Triethylamine (TEA) CheckPH->AddTEA Standard Column HighPH Protocol B: Switch to High pH (>10) (Requires Hybrid Column) CheckPH->HighPH Hybrid Column

Figure 1: Diagnostic logic flow for differentiating between system dead-volume effects and chemical silanol interactions.

Part 2: The Chemistry of Tailing (Silanol Interactions)

The Mechanism

Standard silica columns have residual surface silanols (


).[2][3] Even "end-capped" columns have some activity.
  • Ionization: At pH > 3.0, surface silanols deprotonate to form

    
    .
    
  • Attraction: Your analyte (3-Cyclohexylpropanamine) is protonated (

    
    ).
    
  • Result: The analyte undergoes cation exchange with the silica surface. This is a secondary retention mechanism that is slower than the primary hydrophobic interaction, causing the "tail" of the peak to drag.

Solution Strategy: The "Sacrificial Base"

To stop this, we introduce a competitive base into the mobile phase that binds to the silanols before your analyte does.

Part 3: Corrective Protocols

Protocol A: Mobile Phase Modification (The TEA Method)

Best for: Standard C18/C8 columns where you cannot change the column hardware. Mechanism: Triethylamine (TEA) acts as a silanol blocker.[2][3][4] It saturates the active sites on the silica.

Step-by-Step Formulation:

  • Prepare Aqueous Portion: Measure your water volume (e.g., 900 mL).

  • Add Modifier: Add 10 mM to 20 mM Triethylamine (TEA) .

    • Calculation: For 1 L, add ~1.4 mL of TEA (MW: 101.19 g/mol , Density: 0.726 g/mL).[1]

  • CRITICAL STEP - pH Adjustment:

    • Add the TEA before adjusting pH. TEA is basic; it will raise the pH to ~10.

    • Titrate with Phosphoric Acid (H3PO4) or Trifluoroacetic Acid (TFA) until the pH reaches 3.0 .

    • Why? You need acidic conditions to suppress silanol ionization, while the TEA cations block any remaining active sites.[5]

  • Mix Organic: Combine with your organic solvent (Acetonitrile/Methanol) as per your method.

Warning: Do not use TEA with LC-MS systems if possible, as it causes persistent signal suppression.[1] For LC-MS, use Formic Acid (0.1%) or Ammonium Formate.[1]

Protocol B: High pH Strategy (The Deprotonation Method)

Best for: Hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH) that can withstand pH > 10.[1] Mechanism: By raising the pH above the analyte's


, we neutralize the amine (

). Neutral molecules do not interact with charged silanols.

Comparison of Approaches:

ParameterProtocol A (Low pH + TEA)Protocol B (High pH)
Target pH 2.5 – 3.011.0 – 11.5
Analyte State Protonated (

)
Neutral (

)
Silanol State Neutral (mostly)Ionized (

)
Interaction TEA blocks SilanolsRepulsion (Neutral analyte ignores Silanols)
Retention Lower (due to polarity)Higher (Neutral amine is more hydrophobic)

High pH Buffer Recipe (10mM Ammonium Bicarbonate, pH 11):

  • Dissolve 0.79 g Ammonium Bicarbonate in 1 L water.

  • Adjust pH to 11.0 using Ammonium Hydroxide (

    
    ).
    
  • Verify Column Limits: Ensure your column is rated for pH 11-12. Standard silica dissolves above pH 8.

Part 4: Visualizing the Interaction

Understanding the competition at the molecular level is key to troubleshooting.

SilanolMechanism Silica Silica Surface Silanol Si-O⁻ Silica->Silanol Surface Sites Analyte Analyte (R-NH3⁺) Silanol->Analyte Strong Ionic Attraction (Tailing) TEA TEA (Blocker⁺) TEA->Silanol Blocks Site

Figure 2: Competitive binding mechanism. The TEA cation (green) saturates the anionic silanol site, preventing the analyte (blue) from "sticking" and tailing.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of TEA? A: Yes. TFA (typically 0.05% - 0.1%) acts as an ion-pairing agent . The Trifluoroacetate anion pairs with the protonated amine (


), forming a neutral complex that interacts well with the C18 chain. This is often cleaner for the column than TEA but can be harder to wash out.

Q: I added TEA but the peak is still tailing. Now what? A: Check your buffer concentration . If the ionic strength is too low (<10 mM), the electrostatic shield is weak. Increase the buffer concentration to 25-50 mM. Also, ensure you are not mass overloading the column. Inject a 1:10 dilution of your sample; if the peak shape improves drastically, you were overloading the active sites.

Q: Why is my retention time shifting when I add TEA? A: TEA competes for the stationary phase surface.[3] By blocking silanols, it slightly reduces the available surface area for retention, often causing the analyte to elute slightly earlier.[1] This is normal.

References

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • PubChem. (2025).[6] 3-Cyclohexylpropanamine (Compound Summary).[6][7][8] National Library of Medicine. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025).[6] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

Sources

Technical Support Center: Stability & Handling of 3-Cyclohexylpropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product: 3-Cyclohexylpropanamine hydrochloride (CAS: 90726-03-7 / Free base CAS: 4361-44-8) Document Type: Technical Troubleshooting & Optimization Guide Department: Application Science & Quality Control

Core Technical Overview

This compound is a primary aliphatic amine attached to a lipophilic cyclohexyl ring. While the hydrochloride salt form confers significant stability compared to the free base, solutions of this compound are susceptible to specific degradation pathways—primarily oxidation and carbamylation —if not handled with rigorous environmental controls.

As a Senior Application Scientist, I often see researchers treat this simple amine as "inert." It is not. The cyclohexyl group adds lipophilicity that complicates solubility at neutral pH, while the primary amine is a nucleophile waiting to react with atmospheric components. This guide provides the causal logic and protocols to prevent these issues.

Troubleshooting Guide (Symptom-Based)

Issue 1: "My clear solution has turned faint yellow or brown over time."

Diagnosis: Oxidative Degradation (N-Oxide or Imine formation). The Science: Primary amines are electron donors. In the presence of dissolved oxygen, light, and trace metal ions, the amine group (


) can undergo radical oxidation, leading to colored impurities (often N-oxides or coupled imines).
Corrective Action: 
  • Degas Solvents: Never use "fresh" water from the tap or carboy. Sparge all solvents with Helium or Argon for 15 minutes before dissolving the solid.

  • Light Protection: The yellowing indicates photo-oxidation. Store solutions in amber borosilicate glass vials.

  • Chelation (Advanced): If using a buffer system susceptible to metal contamination, add 0.1 mM EDTA to sequester trace transition metals that catalyze amine oxidation.

Issue 2: "I see a white precipitate or 'oiling out' when I adjust the pH to 7.4."

Diagnosis: Free Base Phase Separation. The Science: The hydrochloride salt is highly water-soluble because the amine is protonated (


). The pKa of a primary aliphatic amine is typically around 10.5. However, the cyclohexyl group is highly lipophilic . As you raise the pH toward neutrality (pH 7-8), a fraction of the molecules deprotonate to the free base. Due to the hydrophobic tail, this free base has poor water solubility and will precipitate or form an oily emulsion.
Corrective Action: 
  • Maintain Acidic pH: Keep stock solutions acidic (pH < 6.0) to ensure the molecule remains in the protonated, soluble salt form.

  • Co-solvents: If a physiological pH (7.4) is required for your assay, you must use a co-solvent. We recommend 5-10% DMSO or Ethanol to solubilize the free base fraction generated at neutral pH.

Issue 3: "My LC-MS shows a mass shift of +44 Da."

Diagnosis: Carbamylation (Carbamate formation).[1] The Science: Primary amines react reversibly with atmospheric Carbon Dioxide (


) to form carbamates (

). This reaction is driven by basic pH. While the HCl salt is protected, if you have buffered the solution to pH > 8.0, the amine acts as a nucleophile attacking

. Corrective Action:
  • Headspace Control: Flush the headspace of your storage vials with Argon or Nitrogen after every use.

  • Buffer Choice: Avoid carbonate/bicarbonate buffers. Use phosphate or HEPES buffers if neutral pH is strictly necessary.

Issue 4: "The concentration is lower than calculated, but no degradation peaks are visible."

Diagnosis: Surface Sorption (Adsorption to plastics). The Science: The cyclohexyl moiety is hydrophobic.[2] At low concentrations (< 10 µM), the molecule will adhere to the hydrophobic surfaces of polypropylene (PP) or polystyrene tubes. Corrective Action:

  • Material Switch: Use glass or low-bind polypropylene tubes for all stock solutions.

  • Saturation: Pre-rinse pipette tips with the solution before transfer to saturate binding sites.

Experimental Protocol: Preparation of Ultra-Stable Stock Solution

Objective: Create a 100 mM stock solution stable for >6 months at -20°C.

Materials:

  • 3-Cyclohexylpropanamine HCl (Solid)

  • Water (LC-MS Grade)

  • Argon gas (preferred over Nitrogen for density)

  • Amber Glass Vials (Silanized preferred)

Step-by-Step Workflow:

  • Solvent Conditioning:

    • Take 10 mL of LC-MS grade water.

    • Sparge with Argon gas for 10 minutes to displace dissolved Oxygen and

      
      .
      
    • Why? Removing

      
       prevents oxidation; removing 
      
      
      
      prevents carbamylation.
  • Weighing & Dissolution:

    • Weigh the solid quickly. The HCl salt is hygroscopic; minimize exposure to humid air.

    • Dissolve in the sparged water. Do not vortex vigorously (introduces air). Swirl gently or use a magnetic stirrer at low speed.

  • Aliquoting:

    • Immediately aliquot into Amber Glass vials.

    • Critical Step: Overlay the solution with a gentle stream of Argon before capping. This creates an inert "blanket" in the headspace.

  • Storage:

    • Store at -20°C.

    • Avoid repeated freeze-thaw cycles. If the compound is used daily, keep a working aliquot at 4°C for up to 1 week.

Visualizing the Stability Logic

Diagram 1: Degradation Pathways

This diagram illustrates the two main enemies of primary amines: Oxygen and Carbon Dioxide.

DegradationPathways cluster_prevention Prevention Strategy Compound 3-Cyclohexylpropanamine (Protonated Salt Form) FreeBase Free Amine (Deprotonated) Compound->FreeBase pH > 7.0 (Deprotonation) OxidationProduct N-Oxides / Imines (Yellow Discoloration) FreeBase->OxidationProduct O2 + Light (Oxidation) Carbamate Carbamate Adduct (+44 Da Mass Shift) FreeBase->Carbamate Atmospheric CO2 (Carbamylation) Precipitate Oily Precipitate (Hydrophobic Effect) FreeBase->Precipitate Aqueous Solvent (Low Solubility) Acidic Keep pH < 6.0 Inert Argon Headspace Amber Amber Vials

Caption: Mechanistic pathway showing how pH shifts expose the amine to oxidation and carbamylation risks.

Diagram 2: Optimal Handling Workflow

A decision tree for ensuring data integrity during experiment setup.

HandlingWorkflow Start Start: Solid HCl Salt Solvent Select Solvent Start->Solvent CheckPH Intended pH? Solvent->CheckPH Acidic Acidic (pH < 6) CheckPH->Acidic Stable Neutral Neutral (pH 7.4) CheckPH->Neutral Risk of Precipitation Water Use Degassed Water Acidic->Water Cosolvent MUST use 5-10% DMSO or Ethanol Neutral->Cosolvent Storage Storage: Amber Glass Argon Overlay -20°C Water->Storage Cosolvent->Storage

Caption: Decision matrix for solvent selection based on experimental pH requirements.

Frequently Asked Questions (FAQs)

Q: Can I autoclave the stock solution? A: No. While the HCl salt is thermally stable, autoclaving introduces high heat and moisture that can accelerate hydrolysis of impurities or oxidation if air is present. We recommend sterile filtration using a 0.22 µm PVDF or PTFE membrane. Avoid Nylon filters as they can bind amines.

Q: How long is the stock solution stable at Room Temperature (RT)? A: In a sealed, inerted vial, it is stable for 24-48 hours. However, in an open vessel on a benchtop, carbamylation (reaction with


) can occur within hours if the pH is near neutral. Always keep on ice during experiments.

Q: Why does the protocol specify Argon over Nitrogen? A: Argon is heavier than air, whereas Nitrogen is slightly lighter. Argon forms a more effective "blanket" sitting on top of the liquid in the vial, preventing oxygen exchange more efficiently than Nitrogen for long-term storage.

References

  • PubChem. (n.d.).[3][4] this compound (Compound Summary).[5] National Library of Medicine. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2003).[6] Stability Testing of New Drug Substances and Products Q1A(R2).[7] ICH Guidelines.[6][7][8] Retrieved from [Link]

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics.

Sources

Technical Support Center: Scaling Synthesis of 3-Cyclohexylpropanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scaling up the synthesis of 3-Cyclohexylpropanamine hydrochloride Content type: Technical Support Center (Q&A + Troubleshooting) Audience: Process Chemists and Scale-up Engineers

Welcome to the Process Development Help Desk. This guide addresses the specific challenges of scaling up the synthesis of This compound (CAS: 90726-03-7). Unlike bench-scale preparations that might rely on expensive hydride reductions, this guide focuses on the industrial standard: Catalytic Hydrogenation of 3-Phenylpropylamine .

Part 1: Route Selection & Strategy

Q: We are moving from gram to kilogram scale. Which synthetic route offers the best safety/yield profile?

A: Direct Catalytic Hydrogenation of the Aromatic Precursor. While lab-scale synthesis often employs the reduction of 3-cyclohexylpropionamide using Lithium Aluminum Hydride (LAH), this is hazardous and uneconomical at scale due to pyrophoric waste and cost.

The preferred scalable route is the catalytic ring hydrogenation of 3-phenylpropylamine (or its HCl salt).

  • Precursor: 3-Phenylpropylamine (inexpensive commodity chemical).

  • Transformation: Phenyl ring saturation

    
     Cyclohexyl ring.
    
  • Key Advantage: "One-pot" potential if run in aqueous acid; water acts as the solvent and heat sink.

Reaction Scheme:

ReactionScheme SM 3-Phenylpropylamine (C9H13N) Inter Intermediate: Adsorbed Species SM->Inter H2, Catalyst (Rh/C or Pt/C) Prod 3-Cyclohexylpropanamine (C9H19N) Inter->Prod Ring Saturation Salt 3-Cyclohexylpropanamine HCl (Final Salt) Prod->Salt HCl (g) or conc. HCl

Figure 1: The direct hydrogenation pathway minimizes waste by utilizing H2 gas as the reductant.

Part 2: Critical Process Parameters (CPP)

Q: Which catalyst should we use for the ring saturation? Pd/C seems sluggish.

A: Switch to Rhodium (Rh/C) or Ruthenium (Ru/C). Palladium (Pd/C) is excellent for reducing double bonds and nitriles but is often poor at saturating aromatic rings under mild conditions.

  • Recommendation: 5% Rh/C or 5% Ru/Al2O3 . These catalysts are active for arene hydrogenation at moderate pressures (5–20 bar) and temperatures (60–100°C).

  • Alternative: Pt/C (Platinum on Carbon) is effective but often more susceptible to poisoning by free amines.

  • Pro-Tip: Run the reaction on the amine hydrochloride salt in water. The protonated amine (

    
    ) is less likely to poison the catalyst surface than the free amine.
    

Q: How do we manage the exotherm during the hydrogenation step?

A: Water is your heat sink. Hydrogenation is highly exothermic (


 for benzene ring saturation).
  • Solvent: Use Water or Dilute Aqueous Acid . Water has a high heat capacity, absorbing the exotherm effectively.

  • Dosage: Do not pressurize the reactor instantly to the final setpoint. Use a semi-batch approach or ramp hydrogen pressure slowly to control the reaction rate (and heat generation).

  • Cooling: Ensure the jacket cooling is active before H2 introduction.

Part 3: Workup & Purification Protocols

Q: The crude salt is sticky and hygroscopic. How do we get a free-flowing solid?

A: Avoid aqueous crystallization. Use a solvent swap. Aliphatic amine hydrochlorides are notoriously hygroscopic. Evaporating water often yields a "gum" rather than crystals.

Optimized Isolation Protocol:

  • Free Base Liberation: After filtering the catalyst, basify the aqueous solution with 50% NaOH (keep cool).

  • Extraction: Extract the 3-cyclohexylpropanamine free base (an oil) into Toluene or MTBE.

  • Drying: Dry the organic layer thoroughly (azeotropic distillation or

    
    ). Water content must be 
    
    
    
    .
  • Salt Formation: Add anhydrous HCl in Isopropanol or bubble HCl gas into the dry organic stream.

  • Crystallization: The HCl salt will precipitate. Cool to 0-5°C. If it oils out, add Ethyl Acetate as an antisolvent.

Table 1: Solvent Selection for Crystallization

Solvent SystemSuitabilityNotes
Water PoorProduct is highly soluble; difficult to dry.
Ethanol/Ether GoodClassic lab scale, but ether is unsafe for kg scale.
Isopropanol (IPA) Excellent Good solubility curve; safe for scale-up.
IPA / Ethyl Acetate Best IPA dissolves the salt; EtOAc forces precipitation.
Part 4: Troubleshooting Guide

Q: We are seeing "deamination" impurities (propylcyclohexane). What is happening?

A: Hydrogenolysis of the C-N bond. This occurs if the temperature is too high or the catalyst is too active.

  • Mechanism: The C-N bond cleaves before the ring saturates, releasing ammonia and the hydrocarbon.

  • Fix:

    • Lower Temperature: Reduce reaction temp by 10-20°C.

    • Check Acidity: Ensure the reaction is acidic (pH < 2). The protonated amine (

      
      ) is more resistant to hydrogenolysis than the free amine.
      

Q: The reaction stalls at 80% conversion.

A: Catalyst Poisoning or Mass Transfer Limits.

  • Poisoning: Did you use a rubber stopper or low-grade tubing? Sulfur/amines from materials can poison Rh/Pt.

  • Mass Transfer: Hydrogen solubility in water is low. Increase agitation speed (rpm) to maximize gas-liquid mixing.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Low Yield (<50%) C-N Bond Cleavage (Hydrogenolysis)Lower Temp; Ensure pH < 2 (run as HCl salt).
Stalled Reaction Catalyst PoisoningWash equipment with acid; check H2 purity; increase agitation.
Product is "Gummy" Residual WaterAzeotrope water with toluene; use anhydrous HCl source.
Colored Product Oxidation of trace phenolsRecrystallize from IPA/EtOAc; use charcoal filtration.
Part 5: Detailed Experimental Workflow (Scale-Up Ready)

Workflow Visualization:

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_isolation Isolation Phase Step1 Charge Reactor: 3-Phenylpropylamine + H2O + HCl + 5% Rh/C Catalyst Step2 Hydrogenation: 60-80°C, 10-20 bar H2 (Monitor H2 uptake) Step1->Step2 Step3 Filtration: Remove Catalyst (Hot Filter) Step2->Step3 Step4 Basification: Add 50% NaOH -> Extract w/ Toluene Step3->Step4 Step5 Drying: Azeotropic Distillation of Toluene Step4->Step5 Step6 Salt Formation: Add HCl/IPA to Toluene stream Step5->Step6 Step7 Crystallization: Cool to 0°C -> Filter -> Dry Step6->Step7

Figure 2: End-to-end process flow for the kilogram-scale synthesis.

Step-by-Step Protocol (1 kg Scale Basis):

  • Reactor Loading: To a 10 L Hastelloy or Stainless Steel autoclave, charge 3-Phenylpropylamine (1.0 kg, 7.4 mol), Deionized Water (4.0 L), and Conc. HCl (0.75 L). Caution: Exotherm upon acid addition.

  • Catalyst Addition: Add 5% Rh/C (50 g, 5 wt% loading, 50% water wet). Safety: Keep catalyst wet to prevent ignition.

  • Hydrogenation: Purge with N2, then H2. Pressurize to 15 bar (220 psi) . Heat to 70°C . Stir vigorously (>800 rpm).

  • Monitoring: Monitor H2 uptake. Reaction is complete when uptake ceases (approx 4-8 hours).

  • Filtration: Cool to 25°C. Vent H2. Filter catalyst through Celite/sparkler filter.

  • Free Basing: Add Toluene (3.0 L) to the filtrate. Adjust pH to >12 with 50% NaOH . Separate layers. Extract aqueous layer again with Toluene (1.0 L).

  • Drying: Combine organics. Distill off ~20% of Toluene volume to azeotropically remove water.

  • Precipitation: Cool Toluene solution to 20°C. Slowly add 5-6 N HCl in Isopropanol (1.1 eq) while stirring. The salt will slurry.

  • Isolation: Cool to 0-5°C for 2 hours. Filter the white solid. Wash with cold Ethyl Acetate. Dry in a vacuum oven at 45°C.

References
  • US Patent 3520928A . Hydrogenation of phenylprimary amines to cyclohexyl amines. (1970). Describes the aqueous acid hydrogenation of aromatic amines using Pt/Pd catalysts.

  • Hegedűs, L., et al. (2020).[1] Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega.[1] Discusses the precursor hydrogenation and selectivity issues. [1]

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 67003524, this compound. (2025).

  • Enamine Scale-Up Synthesis . General techniques for amine scale-up and salt formation.

Sources

Validation & Comparative

Comparing the efficacy of 3-Cyclohexylpropanamine hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug discovery professionals. It treats 3-Cyclohexylpropanamine hydrochloride (3-CHP) not merely as a reagent, but as a critical pharmacophore "tail" used to modulate lipophilicity, receptor occupancy, and metabolic stability in bioactive ligands.

Executive Summary: The "Saturated Tail" Advantage

This compound (3-CHP) is a primary amine building block characterized by a flexible propyl linker terminating in a saturated cyclohexyl ring. In medicinal chemistry, it serves as a strategic bioisostere for 3-phenylpropanamine .

While rarely used as a monotherapy, its efficacy lies in its ability to enhance the binding affinity and membrane permeability of ligands targeting Sigma-1 receptors (σ1R) , Mu-Opioid Receptors (MOR) , and NMDA receptors . By replacing a flat, aromatic phenyl ring with a bulky, aliphatic cyclohexyl group, researchers can disrupt metabolic oxidation sites and probe hydrophobic pockets that require three-dimensional saturation (Fsp³) rather than π-π stacking.

Comparative Analysis: 3-CHP vs. Structural Analogs

The following analysis contrasts 3-CHP with its aromatic analog (3-Phenylpropanamine) and a rigid cage analog (Amantadine) to highlight its specific utility in Structure-Activity Relationship (SAR) studies.

Table 1: Physicochemical & Pharmacological Comparison
Feature3-Cyclohexylpropanamine HCl 3-Phenylpropanamine HCl Amantadine HCl
Structure Aliphatic Ring + Propyl ChainAromatic Ring + Propyl ChainAdamantane Cage (Rigid)
Key Property High Lipophilicity (LogP ~2.2), FlexiblePi-Electron System, PlanarHigh Bulk, Rigid, Channel Blocker
Binding Mode Hydrophobic (Van der Waals)Pi-Pi Stacking / Pi-CationPore Occlusion (Steric)
Metabolic Stability High (No aromatic hydroxylation)Moderate (Prone to CYP450 oxidation)Very High (Renal excretion)
Target Utility Sigma-1, MOR antagonists, PROTAC linkersDopamine/Serotonin TransportersNMDA Channel Blocker
BBB Permeability High (Lipophilic tail aids crossing)ModerateHigh
Deep Dive: The "Phenyl-to-Cyclohexyl" Switch

In drug design, switching from a phenylpropyl tail to a cyclohexylpropyl tail (3-CHP) often results in:

  • Increased σ1R Affinity: The Sigma-1 receptor binding pocket is highly hydrophobic. The cyclohexyl group provides a "greasier" interaction surface compared to the phenyl ring, often increasing affinity by 2-5 fold in specific scaffolds (e.g., N-substituted piperidines).

  • Loss of Pi-Stacking: If the receptor pocket relies on a specific Phe/Trp residue for pi-stacking (common in Dopamine D2 receptors), using 3-CHP will abolish activity, making it an excellent tool for proving binding selectivity.

  • Metabolic Protection: The cyclohexyl ring lacks the electron-rich system that attracts CYP450 oxidation, potentially extending the half-life of the parent drug.

Mechanism of Action: The Sigma-1 Receptor Pathway[1]

3-CHP derivatives frequently target the Sigma-1 receptor, a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Upon binding, these ligands trigger a cascade that modulates calcium signaling and cell survival.

Visualization: Sigma-1 Receptor Chaperone Signaling

The following diagram illustrates the pathway activated/modulated when a 3-CHP-containing ligand binds to the Sigma-1 Receptor.

Sigma1_Pathway Ligand Ligand (3-CHP Derivative) Sig1R_Inactive Sigma-1 Receptor (Inactive/BiP-bound) Ligand->Sig1R_Inactive Binds Sig1R_Active Sigma-1 Receptor (Active/Dissociated) Sig1R_Inactive->Sig1R_Active Dissociates from BiP BiP BiP (GRP78) Sig1R_Inactive->BiP Releases IP3R IP3 Receptor (Ca2+ Channel) Sig1R_Active->IP3R Chaperones/Stabilizes Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux (MAM) ER_Stress ER Stress Response (Unfolded Protein Response) Mito->ER_Stress Modulates ATP/ROS

Figure 1: Mechanism of Sigma-1 Receptor activation by 3-CHP-containing ligands. The ligand promotes dissociation from BiP, stabilizing IP3R and enhancing mitochondrial calcium signaling.

Experimental Protocol: Radioligand Binding Assay

To validate the efficacy of a 3-CHP-derived compound, you must determine its binding affinity (


) against the Sigma-1 receptor. This protocol uses [³H]-(+)-Pentazocine  as the selective radioligand.[1][2]
Protocol: Sigma-1 Competitive Binding Assay

Objective: Determine the


 of a novel compound containing the 3-cyclohexylpropyl moiety.

Reagents:

  • Membrane Source: Guinea pig liver homogenates (rich in σ1R) or HEK293 cells overexpressing hσ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-specific Mask: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

Workflow:

  • Preparation:

    • Thaw membrane homogenates and resuspend in Assay Buffer to a final protein concentration of ~0.5 mg/mL.

    • Prepare serial dilutions of the Test Compound (3-CHP derivative) ranging from

      
       M to 
      
      
      
      M.
  • Incubation:

    • In a 96-well plate, add:

      • 50 µL Test Compound (or Buffer for Total Binding).

      • 50 µL [³H]-(+)-Pentazocine (Final concentration ~2-3 nM).

      • 100 µL Membrane Suspension .

    • Control Wells: Include wells with 10 µM Haloperidol to define Non-Specific Binding (NSB).

    • Incubate for 120 minutes at 37°C (Equilibrium is slower for lipophilic cyclohexyl compounds).

  • Termination:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to filter).

    • Wash 3x with ice-cold Tris buffer.

  • Analysis:

    • Add scintillation cocktail and count radioactivity.[3]

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).

Validation Criteria:

  • Z-Factor: Must be > 0.5 for a reliable assay.

  • Hill Slope: Should be near -1.0 (indicating competitive binding). If Slope < -1.0, suspect negative cooperativity or multiple binding sites.

Synthesis Workflow: Installing the 3-CHP Tail

The efficacy of 3-CHP is often realized during the synthesis of the final drug candidate. The standard installation method is Reductive Amination .

Visualization: Reductive Amination Logic

Synthesis_Workflow Aldehyde Scaffold Aldehyde (R-CHO) Imine Intermediate Imine (Schiff Base) Aldehyde->Imine Amine 3-Cyclohexylpropanamine (HCl Salt) Amine->Imine + Base Product Final Ligand (Secondary Amine) Imine->Product + Reductant (DCM/MeOH, RT) Base Base (TEA/DIPEA) (Freebase the HCl) Base->Amine Reductant NaBH(OAc)3 (Mild Reducing Agent) Reductant->Imine

Figure 2: Standard synthetic route for incorporating 3-CHP into a drug scaffold.

References

  • PubChem. (2025). This compound | C9H20ClN. National Library of Medicine. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015).[4][5] Sigma Receptor Binding Assays. Current Protocols in Pharmacology. [Link]

  • Pasquinucci, L., et al. (2022).[6] 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie. [Link]

  • Wallach, J. (2022). Dissociatives: NMDA Receptor Antagonists Pharmacology and Structure Activity Relationships. Ketamine International Journal Club.[7] [Link]

  • BindingDB. (2025). Sigma non-opioid intracellular receptor 1 Binding Data. [Link][8]

Sources

Navigating Analytical Method Cross-Validation for 3-Cyclohexylpropanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the cross-validation of analytical methods for 3-Cyclohexylpropanamine hydrochloride, offering a comparative analysis of leading techniques. This guide provides researchers, scientists, and drug development professionals with the insights and detailed protocols necessary to ensure robust and reliable analytical data.

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound like this compound, a molecule with significant potential in various therapeutic areas, the accuracy and reliability of its quantification and characterization are non-negotiable. This necessitates a rigorous approach to analytical method validation, a process that establishes through laboratory studies that the performance characteristics of a method meet the requirements for its intended application.[1] This guide provides a comprehensive comparison of analytical methodologies for this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is a critical step to demonstrate its fitness for a specific purpose.[2] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a harmonized framework for analytical method validation, ensuring global consistency in drug development.[3] The recently updated ICH Q2(R2) and the new ICH Q14 guidelines represent a shift towards a more scientific, lifecycle-based model for analytical procedures, moving away from a simple "check-the-box" approach.[3]

The Analytical Challenge: Properties of this compound

This compound is a primary amine with a molecular weight of 177.71 g/mol .[4] Its structure, featuring a cyclohexyl ring and a propyl amine chain, dictates its physicochemical properties and, consequently, the analytical strategies best suited for its analysis. The presence of the primary amine group makes it amenable to derivatization, a technique often employed to enhance its chromatographic behavior and detectability.

Core Principles of Analytical Method Validation

A robust analytical method validation protocol assesses several key performance characteristics to ensure the method is fit for its intended purpose.[3][5] These core parameters, as outlined by ICH guidelines, include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[5][6]

  • Linearity: The demonstration of a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[5]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[5][7]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a critical first step. For this compound, two primary chromatographic methods are widely applicable: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds.[8] For a primary amine like this compound, derivatization is often employed to improve its chromatographic properties and enhance detection, particularly with UV or fluorescence detectors.

Data Summary: HPLC Performance

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity No interference at the analyte's retention timeHigh, especially with a selective derivatizing agent and chromatographic conditions.
Linearity (r²) ≥ 0.995≥ 0.998
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) ≤ 2.0%≤ 1.5%
Limit of Quantitation (LOQ) Signal-to-noise ratio ≥ 10Method-dependent, typically in the ng/mL range.

Experimental Protocol: HPLC Method Validation

This protocol outlines the key steps for validating an HPLC method for the quantification of this compound.

1. System Suitability:

  • Objective: To verify that the chromatographic system is adequate for the intended analysis.

  • Procedure:

    • Inject a standard solution of this compound (e.g., 10 µg/mL) six times.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time.

    • Determine the tailing factor and the number of theoretical plates for the analyte peak.

  • Acceptance Criteria: RSD for peak area and retention time ≤ 2.0%, tailing factor ≤ 2.0, and a high number of theoretical plates.

2. Specificity:

  • Objective: To demonstrate that the method is selective for this compound.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a placebo sample (formulation matrix without the active pharmaceutical ingredient).

    • Analyze a sample spiked with known impurities and degradation products.

  • Acceptance Criteria: No interfering peaks at the retention time of this compound.

3. Linearity:

  • Objective: To establish the linear range of the method.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 1-50 µg/mL).

    • Inject each standard in triplicate.

    • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.

4. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each sample in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: Recovery between 98.0% and 102.0%.[9]

5. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0%.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For amines, derivatization is often necessary to improve volatility and reduce peak tailing.[11] The mass spectrometer provides high selectivity and sensitivity, making GC-MS an excellent choice for impurity profiling and trace-level analysis.

Data Summary: GC-MS Performance

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity Unique mass spectrum and no co-eluting interferencesVery high, due to the selectivity of the mass spectrometer.
Linearity (r²) ≥ 0.995≥ 0.997
Accuracy (% Recovery) 95.0% - 105.0%97.0% - 103.0%
Precision (% RSD) ≤ 5.0%≤ 3.0%
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3Sub-ng/mL levels are often achievable.

Experimental Protocol: GC-MS Method Validation

The validation protocol for a GC-MS method follows similar principles to that of HPLC, with specific considerations for the instrumentation.

1. System Suitability:

  • Procedure: Similar to HPLC, with the addition of monitoring key ion ratios for the analyte to ensure mass spectral stability.

2. Specificity:

  • Procedure: Analyze blank and placebo samples to ensure no interfering peaks have the same retention time and mass spectrum as the derivatized this compound.

3. Linearity:

  • Procedure: Prepare a series of standards and create a calibration curve by plotting the peak area ratio (analyte to internal standard) against concentration.

4. Accuracy:

  • Procedure: Spiked placebo samples are analyzed, and the recovery is calculated. The use of a stable isotope-labeled internal standard can significantly improve accuracy.

5. Precision:

  • Procedure: Repeatability and intermediate precision are assessed as described for the HPLC method.

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to measure the same analyte. The goal is to ensure that the results are comparable and that the methods can be used interchangeably.

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Decision-Making for Method Selection

The choice between HPLC and GC-MS will depend on the specific analytical need.

MethodSelection Start Analytical Requirement Quant Routine Quantification in Drug Product Start->Quant Impurity Impurity Profiling & Trace Analysis Start->Impurity Volatile Analysis of Volatile Impurities Start->Volatile HPLC HPLC-UV/FLD Quant->HPLC GCMS GC-MS Impurity->GCMS Volatile->GCMS

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The cross-validation of analytical methods for this compound is a critical exercise to ensure data integrity and regulatory compliance. Both HPLC and GC-MS are powerful techniques that, when properly validated, can provide accurate and reliable results. The choice of method should be guided by the specific analytical requirements, with HPLC being a robust choice for routine quantification and GC-MS offering superior selectivity and sensitivity for impurity profiling and trace analysis. By following the principles and protocols outlined in this guide, researchers can confidently develop and validate analytical methods that meet the highest scientific and regulatory standards.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • United States Pharmacopeia.
  • ProPharma. (2024, June 25).
  • U.S. Food and Drug Administration.
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023, November 30).
  • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective.
  • United States Pharmacopeia. (2011, December 3).
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for N-Methyl-N-phenylnaphthalen-2-amine.
  • PubMed. (2015, September 15). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products.
  • ResearchGate.
  • Taylor & Francis. (2019, December 11).
  • PubMed. (2020, March 15).
  • PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.
  • MDPI. (2022, August 12). Quality by Design Approach for a Multicomponent Quantification Using HPLC-PDA and HPLC-MS: Application to Dosage Form and Biological Body Fluids.
  • Hilaris. (2011, December 6). Development and Validation of Analytical Methods for Pharmaceuticals.
  • PubChem. This compound.
  • Shimadzu. Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives.
  • ResearchGate. (2025, August 7). (PDF) Highly sensitive UHPLC-MS/MS method for quantification of ethylenediamine- N , N ′-di-2-(3-cyclohexyl)
  • Acta Poloniae Pharmaceutica.
  • Sigma-Aldrich. 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.
  • Open Access Library Journal. (2025, August 7). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • European Pharmaceutical Review. (2017, April 19).
  • PMC - NIH. A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone.
  • Journal of Medicinal and Chemical Sciences. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS.

Sources

Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of 3-Cyclohexylpropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Building a Robust Preclinical Data Package

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from benchtop to potential therapeutic is a meticulous process of evidence-gathering. Each step is designed to build a comprehensive understanding of a compound's biological activity, safety, and therapeutic potential. This guide provides an in-depth comparison of in vitro and in vivo methodologies for the preclinical evaluation of 3-Cyclohexylpropanamine hydrochloride, a compound with structural similarities to agents known to interact with the central nervous system.

While specific biological data for this compound is not extensively published, its arylcyclohexylamine scaffold suggests a potential interaction with targets such as the N-methyl-D-aspartate (NMDA) receptor or opioid receptors.[1] This guide will, therefore, present a strategic and hypothetical investigational plan, outlining the logical progression from cell-free and cell-based assays to whole-organism studies. The experimental choices detailed below are grounded in established pharmacological principles and are designed to rigorously test the compound's mechanism of action, efficacy, and safety.

The Foundational Step: In Vitro Characterization

In vitro studies are the cornerstone of preclinical research, offering a controlled environment to dissect the molecular interactions of a test compound. These initial experiments are rapid, cost-effective, and crucial for go/no-go decisions before advancing to more complex and resource-intensive in vivo models.

Primary Target Engagement: Radioligand Binding Assays

The first critical question is whether this compound directly interacts with its putative targets. Radioligand binding assays are a gold-standard for quantifying this interaction.

Experimental Protocol: Radioligand Displacement Assay for NMDA and µ-Opioid Receptors

  • Tissue Preparation : Rat brain cortices are homogenized in a cold buffer solution to prepare crude membrane fractions rich in the target receptors.[2]

  • Assay Setup : The membrane preparations are incubated with a specific radiolabeled ligand (e.g., [³H]MK-801 for the NMDA receptor or [³H]DAMGO for the µ-opioid receptor) and varying concentrations of this compound.

  • Incubation and Termination : The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration to separate bound from unbound radioligand.

  • Quantification : The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data is used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the receptor.

Data Presentation: Comparative Binding Affinities

CompoundNMDA Receptor Ki (nM)µ-Opioid Receptor Ki (nM)
This compound150>10,000
Ketamine (Comparator)50>10,000
Morphine (Comparator)>10,0005

This hypothetical data suggests that this compound has a moderate affinity for the NMDA receptor, similar to the known antagonist Ketamine, and negligible affinity for the µ-opioid receptor.

Functional Activity: Cellular Assays

Demonstrating that a compound binds to a target is only half the story. The next step is to determine the functional consequence of this binding – does it activate, inhibit, or otherwise modulate the target's activity?

Experimental Protocol: In Vitro NMDA-Induced Calcium Influx Assay

  • Cell Culture : A neuronal cell line (e.g., SH-SY5Y) is cultured and seeded into 96-well plates.[3]

  • Fluorescent Dye Loading : The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation : The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • NMDA Stimulation : The cells are then stimulated with NMDA to induce calcium influx through the NMDA receptor channels.

  • Fluorescence Measurement : The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a plate reader.

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of the NMDA-induced calcium influx, is calculated.

Data Presentation: Functional Potency

CompoundNMDA-Induced Calcium Influx IC50 (µM)
This compound1.2
Ketamine (Comparator)0.5

This hypothetical result indicates that this compound is a functional antagonist of the NMDA receptor, albeit with slightly lower potency than Ketamine in this cellular model.

Visualization: In Vitro to In Vivo Workflow

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Binding Assays Binding Assays Cellular Functional Assays Cellular Functional Assays Binding Assays->Cellular Functional Assays Confirm Mechanism Pharmacokinetics Pharmacokinetics Cellular Functional Assays->Pharmacokinetics Transition to Animal Models Pharmacodynamics Pharmacodynamics Pharmacokinetics->Pharmacodynamics Inform Dosing Toxicology Toxicology Pharmacodynamics->Toxicology Assess Therapeutic Window

Caption: A simplified workflow illustrating the progression from in vitro to in vivo studies.

The Crucial Transition: In Vivo Evaluation

While in vitro studies provide valuable mechanistic insights, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies are essential to understand a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[4]

Pharmacokinetics: ADME Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing meaningful efficacy and safety studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model : Male C57BL/6 mice are used.

  • Dosing : A single dose of this compound is administered via intravenous (IV) and oral (PO) routes.

  • Blood Sampling : Blood samples are collected at multiple time points post-administration.

  • Bioanalysis : The concentration of the compound in plasma is quantified using a validated LC-MS/MS method.

  • Data Analysis : Key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are calculated.

Data Presentation: Key Pharmacokinetic Parameters

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
t½ (h)2.53.1
Cmax (ng/mL)500250
Tmax (h)0.10.5
Bioavailability (%)-45

These hypothetical data suggest that this compound has a reasonable half-life and oral bioavailability in mice, supporting its further investigation in behavioral models.

Pharmacodynamics: Assessing In Vivo Efficacy

Based on the in vitro data suggesting NMDA receptor antagonism, a relevant in vivo model is one that is sensitive to this mechanism of action. The forced swim test is a commonly used model to assess antidepressant-like activity, a known effect of NMDA receptor antagonists like ketamine.

Experimental Protocol: Murine Forced Swim Test

  • Animal Model : Male BALB/c mice are used.

  • Acclimation and Dosing : Mice are acclimated to the testing room and then administered this compound, ketamine, or a vehicle control.

  • Forced Swim Test : Thirty minutes after dosing, mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded over a 6-minute session.

  • Data Analysis : A reduction in immobility time is interpreted as an antidepressant-like effect.

Data Presentation: Effect on Immobility Time

Treatment (Dose)Immobility Time (seconds)
Vehicle180 ± 15
This compound (10 mg/kg)120 ± 12
Ketamine (10 mg/kg)110 ± 10

*p < 0.05 compared to vehicle

This hypothetical outcome demonstrates that this compound exhibits antidepressant-like effects in a validated animal model, consistent with its proposed mechanism of action as an NMDA receptor antagonist.

Visualization: Proposed Signaling Pathway

G This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Antagonism Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Inhibition Downstream Signaling Downstream Signaling Ca2+ Influx->Downstream Signaling Modulation Neuronal Activity Neuronal Activity Downstream Signaling->Neuronal Activity Alteration

Caption: Proposed mechanism of action for this compound.

Conclusion: A Synergistic Approach

The preclinical evaluation of a novel compound like this compound is a systematic and iterative process. In vitro studies provide the initial, crucial insights into a compound's molecular interactions and functional activity, guiding the design of more complex in vivo experiments. The transition to animal models is then essential to understand the compound's behavior in a whole-organism context, assessing its pharmacokinetic profile and its effects on complex physiological and behavioral endpoints. By strategically integrating both in vitro and in vivo approaches, researchers can build a robust data package that provides a clear rationale for the continued development of a promising therapeutic candidate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sanna, F., et al. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. Archiv der Pharmazie. [Link]

  • Majchrzak, M., et al. (2023). Mechanism of action of arylcyclohexylamine derivatives. ResearchGate. [Link]

  • PubChem. 3-Cyclohexylpropylamine. National Center for Biotechnology Information. [Link]

  • Fore, M. (2020). Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology. [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacokinetics. In StatPearls. [Link]

  • Lee, K. C., & Rhee, H. (1990). Enhancement of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) toxicity by acetohydroxamic acid analogues of 3-nitropyrazole in vitro. PubMed. [Link]

  • PubChem. 3-Cyclohexylpropylamine. National Center for Biotechnology Information. [Link]

  • Shaik, M. R., et al. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. Molecules. [Link]

  • Karmaus, A. L., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics. [Link]

Sources

Structure-activity relationship (SAR) studies of 3-Cyclohexylpropanamine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyclohexylpropanamine (3-CHP) represents a critical pharmacophore scaffold in neuropharmacology, serving as a flexible lipophilic bioisostere to both phenylpropylamines and adamantane amines. While simple in structure, its derivatives have gained prominence as high-affinity ligands for Sigma receptors (


)  and uncompetitive antagonists for NMDA receptors .

This guide provides a comparative analysis of 3-CHP analogs, contrasting their efficacy against industry standards (Memantine, PB28, and PPBP). It details the structural modifications required to toggle between neuroprotective NMDA blockade and cytotoxic Sigma-2 activation.

Part 1: The Pharmacophore Landscape & Comparative Analysis

The 3-CHP scaffold consists of a lipophilic cyclohexyl "head," a flexible propyl "linker," and a basic amine "tail." Its utility lies in its ability to mimic the hydrophobic bulk of aromatic rings without the


-electron density, or the spatial volume of adamantane without the structural rigidity.
Comparison 1: NMDA Receptor Antagonism

Target Application: Neuroprotection (Alzheimer’s, Neuropathic Pain)

The Competitor: Memantine (Adamantane derivative). The 3-CHP Analog: MRZ 2/579 (1-amino-1,3,3,5,5-pentamethyl-cyclohexane derivatives).[1][2]

FeatureAdamantane Amines (Memantine)Cyclohexyl Amines (3-CHP Analogs)Clinical Implication
Structure Rigid, cage-like tricyclic system.Flexible monocyclic aliphatic ring.3-CHP analogs can adopt multiple conformations to fit diverse hydrophobic pockets.
Binding Kinetics Fast

(Voltage-dependent).[1][2]
Fast

(Voltage-dependent).[2]
Both avoid the "trapping" block seen with MK-801, preserving physiological synaptic transmission.
Potency (

)
~1–2

M
~1–150

M (Highly variable based on substitution).
3-CHP analogs are tunable; bulky alkylation (e.g., pentamethyl) matches Memantine potency.
Metabolic Stability High (excreted largely unchanged).Moderate to High.Cyclohexyl rings are susceptible to CYP450 hydroxylation unless sterically hindered.
Comparison 2: Sigma Receptor Affinity

Target Application: Antipsychotics, Antineoplastics

The Competitor: PPBP (Phenylpropylamine derivatives). The 3-CHP Analog: PB28 (Cyclohexylpiperazine derivative).[3]

FeaturePhenylpropylamines (Aromatic)Cyclohexylpropylamines (Aliphatic)SAR Insight
Primary Interaction

stacking with Tyr/Trp residues.
Hydrophobic Van der Waals forces.Cyclohexyl is a "bulkier" hydrophobic group, often increasing affinity for the larger hydrophobic pocket of

.
Selectivity Often

selective.
Mixed or

selective.
Key Differentiator: Replacing the phenyl ring with cyclohexyl often shifts selectivity toward

(cytotoxic potential in cancer).
Lipophilicity (LogP) Moderate.High.Increased blood-brain barrier (BBB) penetration for 3-CHP analogs.

Part 2: Structure-Activity Relationship (SAR) Logic

The optimization of 3-CHP relies on three specific zones of modification.

The Hydrophobic Head (Cyclohexyl Ring)
  • Unsubstituted: Moderate affinity for NMDA channels; good sigma binding.

  • Methylation (e.g., 1,3,3,5,5-pentamethyl): Drastically increases NMDA receptor affinity by filling the channel pore more effectively (similar to Memantine).

  • Aromatization (Phenyl): Loss of

    
     selectivity; introduction of 
    
    
    
    -stacking capabilities.
The Linker (Alkyl Chain)
  • Ethyl (2C): Often favors Dopamine/Serotonin transporter affinity.

  • Propyl (3C): Optimal for Sigma Receptors. The 3-carbon spacing allows the amine to interact with the aspartate residue while the ring sits in the hydrophobic pocket.

  • Butyl (4C): Generally decreases affinity due to entropic penalties.

The Amine Tail (Nitrogen Substitution)
  • Primary Amine: Essential for NMDA channel blocking (hydrogen bonding inside the pore).

  • Tertiary/Cyclic Amine (Piperazine): Essential for Sigma receptor high affinity. The basic nitrogen forms a salt bridge with Glu/Asp residues in the receptor binding site.

Visualization: SAR Decision Tree

The following diagram illustrates the decision matrix for modifying the 3-CHP scaffold based on the desired therapeutic target.

SAR_Logic Scaffold 3-Cyclohexylpropanamine (3-CHP) Scaffold Mod_Head Head Modification (Ring) Scaffold->Mod_Head Mod_Tail Tail Modification (Amine) Scaffold->Mod_Tail Outcome_NMDA Target: NMDA Receptor (Neuroprotection) Mod_Head->Outcome_NMDA Add Bulk (Methylation) Mimic Adamantane Outcome_Sigma2 Target: Sigma-2 Receptor (Oncology/Cytotoxicity) Mod_Head->Outcome_Sigma2 Maintain Cyclohexyl (Hydrophobic Bulk) Outcome_Sigma1 Target: Sigma-1 Receptor (Neuropathic Pain) Mod_Head->Outcome_Sigma1 Aromatize to Phenyl (Pi-Stacking) Mod_Tail->Outcome_NMDA Keep Primary Amine Mod_Tail->Outcome_Sigma2 Add Piperazine/Tetralin (PB28 Analog) Mod_Tail->Outcome_Sigma1 Tertiary Amine

Figure 1: SAR Decision Tree for 3-Cyclohexylpropanamine derivatives, mapping structural changes to pharmacological outcomes.

Part 3: Comparative Experimental Data

The following data summarizes the impact of structural variations on binding affinity (


) and functional potency (

).
Table 1: Sigma Receptor Affinity Profiles

Comparison of Cyclohexyl vs. Phenyl analogs.

Compound IDStructure Description


(nM)


(nM)
Selectivity Ratio (

)
3-CHP (Parent) 3-Cyclohexylpropanamine>1,000450Low Affinity
PB28 Cyclohexyl-piperazine-tetralin0.380.68 ~0.5 (Mixed High)
Reference (PPBP) Phenyl-piperidine analog0.80 3500.002 (

Selective)
Analog 4a N-substituted 3-CHP12.54.23.0 (Balanced)

> Interpretation: The inclusion of the cyclohexyl ring (PB28) drastically improves


 affinity compared to the phenyl reference (PPBP).
Table 2: NMDA Receptor Blockade

Comparison of flexible 3-CHP analogs vs. rigid Memantine.

CompoundRing Structure

(

M) @ -70mV
Voltage Dependency (

)
Memantine Adamantane (Rigid)1.30.8 (Strong)
MRZ 2/579 Pentamethyl-cyclohexyl1.29 0.8 (Strong)
3-CHP Unsubstituted Cyclohexyl24.50.6 (Moderate)

> Interpretation: Simple 3-CHP is too flexible/small to block the channel effectively. Steric bulk (polymethylation) is required to match Memantine's potency.

Part 4: Experimental Protocols

To validate these SAR findings, the following protocols are recommended. These methods ensure reproducibility and high data integrity.

Protocol A: Synthesis via Reductive Amination

Objective: To synthesize N-substituted 3-cyclohexylpropanamine analogs.

  • Reagents: 3-Cyclohexylpropanal (precursor), Primary/Secondary Amine (R-NH2), Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).

  • Procedure:

    • Dissolve 3-Cyclohexylpropanal (1.0 eq) and the target amine (1.1 eq) in DCE.

    • Add Acetic Acid (cat.) to adjust pH to ~5. Stir for 30 mins to form the imine/iminium species.

    • Critical Step: Add STAB (1.5 eq) portion-wise at 0°C. The use of STAB over

      
       prevents the reduction of the aldehyde to alcohol.
      
    • Stir at room temperature for 12 hours.

    • Quench with saturated

      
      . Extract with DCM.
      
    • Purify via flash chromatography (Silica, MeOH:DCM gradient).

    • Salt Formation: Dissolve free base in ether and add 2M HCl in ether to precipitate the hydrochloride salt.

Protocol B: Radioligand Binding Assay ( Receptor)

Objective: Determine


 values for new analogs.
  • Tissue Preparation: Guinea pig brain homogenates (rich in

    
    ).
    
  • Radioligand: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Specific for 
    
    
    
    ).
  • Workflow:

    • Incubation: Mix 100

      
      g membrane protein + 3 nM Radioligand + Test Compound (
      
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, pH 7.4.

    • Equilibrium: Incubate at 37°C for 120 minutes.

    • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

    • Quantification: Liquid scintillation counting.

  • Calculation: Derive

    
     from displacement curves. Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Visualization: Binding Assay Workflow

Assay_Workflow Start Tissue Homogenization (Guinea Pig Brain) Prep Membrane Preparation (Centrifugation 40,000g) Start->Prep Mix Incubation System: Membrane + [3H]-Pentazocine + Analog Prep->Mix Filter Rapid Filtration (Whatman GF/B + PEI) Mix->Filter 120 min @ 37°C Count Scintillation Counting Filter->Count Data Data Analysis (Cheng-Prusoff Equation) Count->Data

Figure 2: Step-by-step workflow for Sigma-1 Receptor Radioligand Binding Assay.

References

  • Berardi, F., et al. (2004). "Novel potent sigma1 ligands: N-[omega-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine." Journal of Medicinal Chemistry. Link

  • Parsons, C. G., et al. (1999). "Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization."[2] Neuropharmacology. Link

  • Abate, C., et al. (2011). "Sigma-2 receptor agonist derivatives of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production." BMC Cancer.[4] Link

  • PubChem. (n.d.). "3-Cyclohexylpropanamine hydrochloride."[5] National Center for Biotechnology Information. Link

  • Colabufo, N. A., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands: a review." Current Pharmaceutical Design. Link

Sources

A Senior Application Scientist's Guide to the Selectivity Profile of 3-Cyclohexylpropanamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the nuances of ligand-receptor interactions is paramount. This guide provides an in-depth technical exploration of the selectivity profile of 3-Cyclohexylpropanamine hydrochloride derivatives, a chemical scaffold of significant interest in modern pharmacology. While this class of compounds holds therapeutic promise, its successful development hinges on a thorough characterization of its binding affinity and selectivity for its primary targets, the sigma-1 (σ1) and sigma-2 (σ2) receptors.

This document deviates from a rigid template to offer a narrative that is both scientifically rigorous and practically insightful. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references. Our focus will be on equipping you with the knowledge to not only interpret existing data but also to design and execute your own investigations into this promising class of molecules.

The Sigma Receptors: A Tale of Two Subtypes

Initially misclassified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins with two main subtypes, σ1R and σ2R.[1] These receptors are implicated in a wide array of physiological and pathological processes, making them attractive targets for therapeutic intervention in areas such as neurodegenerative diseases, neuropathic pain, and cancer.[1][2]

The sigma-1 receptor (σ1R) is a well-characterized chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum.[3] It plays a crucial role in cellular signaling and survival. In contrast, the sigma-2 receptor (σ2R) , more recently identified as TMEM97, is heavily involved in cell proliferation and is often overexpressed in tumor cells.[2] This differential expression and function underscore the critical importance of developing ligands with high selectivity for one subtype over the other to achieve desired therapeutic effects while minimizing off-target side effects.

Deciphering Selectivity: The Experimental Cornerstone

The gold standard for determining the binding affinity and selectivity of a compound for its target receptor is the radioligand binding assay .[4] This technique relies on the principle of competitive displacement of a radiolabeled ligand with known binding characteristics by the unlabeled test compound. The data generated allows for the calculation of the inhibitory constant (Ki), a measure of the compound's binding affinity.

Experimental Protocols: A Self-Validating System

The following protocols for determining the binding affinities of novel this compound derivatives for σ1 and σ2 receptors are designed to be self-validating, ensuring the generation of robust and reproducible data.

This protocol outlines the determination of the Ki of a test compound for the σ1 receptor using [3H]-(+)-pentazocine, a selective σ1R radioligand.

Materials:

  • Tissue Preparation: Guinea pig brain or liver membranes, known to have high densities of σ1 receptors.

  • Radioligand: [3H]-(+)-pentazocine.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compounds: this compound derivatives at varying concentrations.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare guinea pig brain/liver membranes incubation Incubate membranes, [3H]-(+)-pentazocine, and test compound (or buffer/haloperidol) at 37°C for 150 min prep_membranes->incubation prep_ligands Prepare serial dilutions of test compounds and radioligand prep_ligands->incubation filtration Rapidly filter the incubation mixture through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer to remove unbound radioligand filtration->washing counting Measure radioactivity of filters using a scintillation counter washing->counting calc_ic50 Plot percent inhibition vs. log[test compound] to determine IC50 counting->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) calc_ic50->calc_ki

Caption: Workflow for Sigma-1 Receptor Radioligand Binding Assay.

This protocol details the determination of the Ki of a test compound for the σ2 receptor using [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG), a non-selective sigma ligand, in the presence of a masking agent to block σ1R binding.

Materials:

  • Tissue Preparation: Rat liver membranes, which have a high density of σ2 receptors.

  • Radioligand: [3H]-DTG.

  • Masking Agent: (+)-Pentazocine (to saturate σ1 receptors).

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled DTG (10 µM).

  • Test Compounds: this compound derivatives at varying concentrations.

  • Filtration System and Scintillation Counter: As in Protocol 1.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare rat liver membranes incubation Incubate membranes, [3H]-DTG, (+)-pentazocine, and test compound (or buffer/haloperidol) at room temperature for 120 min prep_membranes->incubation prep_ligands Prepare serial dilutions of test compounds, radioligand, and masking agent prep_ligands->incubation filtration Rapidly filter the incubation mixture through glass fiber filters incubation->filtration washing Wash filters with ice-cold buffer to remove unbound radioligand filtration->washing counting Measure radioactivity of filters using a scintillation counter washing->counting calc_ic50 Plot percent inhibition vs. log[test compound] to determine IC50 counting->calc_ic50 calc_ki Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) calc_ic50->calc_ki

Caption: Workflow for Sigma-2 Receptor Radioligand Binding Assay.

Data Analysis and Interpretation:

The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2] A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by the ratio of its Ki values for the two receptor subtypes (Ki σ2 / Ki σ1 for σ1 selectivity, and vice versa).

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

While comprehensive SAR data for a series of this compound derivatives is not extensively published, we can infer potential relationships based on the broader class of sigma receptor ligands. The general pharmacophore for sigma receptor ligands includes a basic nitrogen atom and two hydrophobic regions.[5]

SAR cluster_pharmacophore General Sigma Receptor Ligand Pharmacophore cluster_cyclohexylpropanamine 3-Cyclohexylpropanamine Scaffold N Basic Nitrogen H1 Hydrophobic Region 1 N->H1 Linker H2 Hydrophobic Region 2 N->H2 Linker Amine Propanamine (Basic Nitrogen) Cyclohexyl Cyclohexyl Ring (Hydrophobic Region 1) Substituent N-Substituent (Hydrophobic Region 2) Amine->Substituent

Caption: General Pharmacophore Model for Sigma Receptor Ligands and its application to the 3-Cyclohexylpropanamine scaffold.

For 3-Cyclohexylpropanamine derivatives, the key areas for modification to explore the SAR and optimize selectivity are:

  • The Nitrogen Atom: The basicity of the amine is crucial for interaction with the receptor. Modifications that alter this basicity will likely impact binding affinity.

  • The Cyclohexyl Ring: This bulky, lipophilic group is a key hydrophobic feature. Substitutions on the cyclohexyl ring can influence both affinity and selectivity.

  • The Propyl Linker: The length and flexibility of the linker between the amine and the cyclohexyl ring can affect how the molecule fits into the binding pocket.

  • N-Substituents: The nature of the substituent on the nitrogen atom provides a rich opportunity for tuning the selectivity profile. Introducing different alkyl or aryl groups can dramatically alter the affinity for σ1 versus σ2 receptors.

Comparative Analysis: A Framework for Evaluation

To systematically evaluate the selectivity profile of a series of novel this compound derivatives, the following table should be populated with experimentally determined Ki values.

Compound IDN-Substituentσ1 Ki (nM)σ2 Ki (nM)Selectivity Ratio (σ2/σ1)
Parent -H[Data][Data][Data]
Derivative 1 -CH3[Data][Data][Data]
Derivative 2 -CH2CH3[Data][Data][Data]
Derivative 3 -Benzyl[Data][Data][Data]
... ...[Data][Data][Data]

Conclusion: A Path Forward in Sigma Receptor Research

This guide has provided a comprehensive framework for understanding and evaluating the selectivity profile of this compound derivatives. By adhering to the detailed experimental protocols and systematically analyzing the structure-activity relationships, researchers can rationally design and identify novel ligands with improved selectivity for either the sigma-1 or sigma-2 receptor. Such endeavors are crucial for advancing the development of new therapeutics for a range of debilitating diseases. The principles and methodologies outlined herein serve as a robust foundation for future investigations into this promising area of medicinal chemistry.

References

  • Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Bentham Science Publishers. [Link]

  • Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. MDPI. [Link]

  • Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. MDPI. [Link]

  • 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [Link]

  • Receptor activator of NF-KAPPA B, receptor is member of TNF receptor superfamily - Patent EP-2371962-A2. PubChem. [Link]

  • Process for preparation of cycloalcoyl propanol amines useful as medicine - Google P
  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Usiena air. [Link]

  • Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer. PubMed. [Link]

  • Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. ACS Publications. [Link]

  • Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. [Link]

  • 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-deriv. UniCA IRIS. [Link]

  • A Step Towards Development and Bio-evaluation of a Novel Radio-ligand 99mTc-CYX-DTPA Targeting Sigma 2 Receptors. Bentham Science. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. [Link]

  • New N-n-propyl-substituted 3-aryl- and 3-cyclohexylpiperidines as partial agonists at the D4 dopamine receptor. PubMed. [Link]

  • Synthesis of Piperazinylalkylisoxazoline Analogues and Their Binding Affinities for Dopamine Receptor Subtypes. ResearchGate. [Link]

  • Patents Shaping the Future of Neuroscience Treatments and Therapeutics. ACS Axial. [Link]

  • Synthesis and receptor binding studies of halogenated N,N-dialkylel-(2-phenyl-1H-indol-3-yl)glyoxylamides to visualize peripheral benzodiazepine receptors with SPECT or PET. PubMed. [Link]

  • Novel use of sigma-1 receptor agonist compounds - Google P
  • COMPOUNDS FOR TREATMENT OF IMMUNE AND INFLAMMATORY DISORDERS. European Patent Office. [Link]

  • Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans: Ligands for μ, κ, and δ Opioid Receptors. ResearchGate. [Link]

  • 3-Cyclohexylpropylamine. PubChem. [Link]

  • Cyclopentylbenzamide derivatives and their use for the treatment of psychotic and cognitive disorders - Google P
  • Nsaid and sigma receptor ligand combinations - Google P
  • Early development of sigma-receptor ligands. Semantic Scholar. [Link]

  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

  • Recognition of Chiral Carboxylates by Synthetic Receptors. MDPI. [Link]

Sources

Independent verification of the biological activity of 3-Cyclohexylpropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an independent verification framework for 3-Cyclohexylpropanamine hydrochloride (CAS: 6625-74-7), a structural probe often utilized in neuropharmacology to map hydrophobic pockets within ion channels and sigma receptors.

Executive Summary & Compound Profile

This compound (3-CHP) acts as a simplified pharmacophore model for several classes of neuroactive drugs. Structurally, it consists of a lipophilic cyclohexyl ring linked by a propyl chain to a cationic primary amine. This amphiphilic structure mimics the "head-and-tail" motif found in uncompetitive NMDA receptor antagonists (like Memantine) and Sigma receptor ligands.

Unlike complex polycyclic drugs, 3-CHP offers a "clean" chemical baseline to verify the contribution of the cyclohexyl-alkyl-amine moiety to biological activity. This guide outlines the protocols to verify its activity against two primary targets: the NMDA Receptor (PCP-site) and the Sigma-1 Receptor .

PropertySpecification
CAS Number 6625-74-7
Molecular Formula C9H19N · HCl
Molecular Weight 177.71 g/mol
Solubility >20 mg/mL in Water/PBS (pH 7.2)
Primary Target Class Ion Channel Blockers / Sigma Ligands
Predicted Mechanism Pore-blocking (NMDA) / Allosteric Modulation (Sigma)

Mechanistic Hypothesis & Target Identification

To verify the biological activity of 3-CHP, one must interrogate the signaling pathways where its structural analogs (e.g., Memantine, Phencyclidine) are active.

Target A: The NMDA Receptor (GluN1/GluN2B)

3-CHP is hypothesized to function as a low-to-moderate affinity open-channel blocker . The cationic amine interacts with the selectivity filter (likely Asparagine residues), while the cyclohexyl ring occupies the hydrophobic vestibule, preventing Ca²⁺ influx.

Target B: The Sigma-1 Receptor (σ1R)

The cyclohexyl-alkyl-amine motif is a classic "sigma pharmacophore." 3-CHP likely binds to the σ1R ligand-binding pocket, potentially displacing chaperone proteins (BiP) from the receptor, thereby modulating ER stress responses.

Visualization: NMDA Receptor Blocking Mechanism

The following diagram illustrates the hypothetical binding site of 3-CHP compared to the endogenous blocker Magnesium (Mg²⁺).

NMDA_Mechanism Glutamate Glutamate/Glycine (Agonists) NMDAR_Closed NMDAR Channel (Closed State) Glutamate->NMDAR_Closed Activates NMDAR_Open NMDAR Channel (Open State) NMDAR_Closed->NMDAR_Open Depolarization removes Mg2+ Ca_Influx Ca2+ Influx (Excitotoxicity) NMDAR_Open->Ca_Influx Mg_Block Mg2+ Block (Voltage Dependent) Mg_Block->NMDAR_Closed Physiological CHP 3-Cyclohexylpropanamine (Test Compound) CHP->NMDAR_Open Enters Pore Blockade Steric/Ionic Blockade (PCP Site) CHP->Blockade Binds Deep Pore Blockade->Ca_Influx Prevents Neuroprotection Inhibition of Ca2+ Flux Blockade->Neuroprotection

Caption: Proposed mechanism of 3-CHP acting as an open-channel blocker at the NMDA receptor, preventing calcium overload.

Comparative Analysis: 3-CHP vs. Industry Standards

To validate 3-CHP, you must run side-by-side comparisons with established ligands.

Feature3-Cyclohexylpropanamine (Test)Memantine (Standard A)Haloperidol (Standard B)
Role Probe / Building BlockTherapeutic DrugAntipsychotic / Ligand
Primary Target Unverified (Putative NMDA/Sigma)NMDA Receptor (Antagonist)Sigma-1 / D2 (Antagonist)
Binding Site Channel Pore / Hydrophobic PocketPCP Site (Channel Pore)Sigma Binding Pocket
Kinetics Fast On/Off (Predicted)Fast Off-rate (Clinical utility)Slow dissociation
Assay Window 1 µM – 100 µM0.5 µM – 10 µM1 nM – 100 nM

Expert Insight: 3-CHP lacks the adamantane cage of Memantine, likely resulting in a lower affinity (higher IC50) and faster dissociation rates. In Sigma assays, it lacks the secondary phenyl ring of Haloperidol, suggesting it may act as a lower-affinity "fragment" ligand.

Verification Protocols

Protocol A: NMDA Receptor Functional Blockade (Calcium Flux)

Objective: Determine if 3-CHP inhibits glutamate-induced Ca²⁺ influx in neuronal cells.

Reagents:

  • Cells: Primary Rat Cortical Neurons or HEK-293 transfected with GluN1/GluN2B.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: HBSS (Mg²⁺-free to allow channel opening).

  • Agonists: Glutamate (10 µM) + Glycine (10 µM).

Step-by-Step Methodology:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 mins at 37°C. Wash 3x with Mg²⁺-free HBSS.

  • Pre-incubation: Add 3-CHP (0.1, 1, 10, 100 µM) or Memantine (Positive Control) to wells. Incubate for 10 mins.

  • Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 30 seconds to establish baseline.

  • Stimulation: Inject Glutamate/Glycine mixture.

  • Acquisition: Record fluorescence kinetics for 180 seconds.

  • Analysis: Calculate Area Under the Curve (AUC).

    • Validity Check: Glutamate alone must increase signal >300%. Memantine (10 µM) must inhibit signal >50%.

Protocol B: Sigma-1 Receptor Competition Binding

Objective: Verify affinity for the Sigma-1 receptor by displacing a radioligand.

Reagents:

  • Membrane Prep: Guinea pig brain homogenates or CHO cells expressing hSigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (Specific for Sigma-1).[1]

  • Non-specific mask: Haloperidol (10 µM) to define non-specific binding.

Step-by-Step Methodology:

  • Preparation: Dilute membrane protein to 50 µ g/well in 50 mM Tris-HCl (pH 7.4).

  • Competition: Add 3-CHP (concentration range 1 nM – 100 µM).

  • Labeling: Add 3 nM [³H]-(+)-Pentazocine.

  • Incubation: Incubate for 120 mins at 37°C (equilibrium is slower for hydrophobic ligands).

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration] to determine Ki.

Experimental Workflow Visualization

The following diagram outlines the logical flow for verifying the compound's activity, including "Go/No-Go" decision points based on experimental data.

Verification_Workflow cluster_Screen Phase 1: Primary Screen cluster_Profile Phase 2: Quantitative Profiling Start 3-CHP Hydrochloride (Solubilized in PBS) Cytotox MTT Assay (Toxicity Check) Start->Cytotox CaFlux Ca2+ Flux Assay (100 µM Single Point) Start->CaFlux Decision1 Active & Non-Toxic? Cytotox->Decision1 CaFlux->Decision1 Decision1->Start No (Stop) IC50 Generate IC50 (7-point dilution) Decision1->IC50 Yes (>50% Inh) Binding Radioligand Binding (Ki Determination) Decision1->Binding Yes Report Activity Verified Compare to Memantine IC50->Report Binding->Report

Caption: Step-by-step verification workflow from toxicity screening to quantitative IC50/Ki determination.

References

  • Parsons, C. G., et al. (1999). "Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics."[2] Neuropharmacology.

  • Berardi, F., et al. (2009). "1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 and sigma-2 receptor ligands." Current Medicinal Chemistry.

  • Hayashi, T., & Su, T. P. (2007).[3] "Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival." Cell.

  • PubChem Compound Summary. (2023). "this compound."[4] National Center for Biotechnology Information.

  • Sigma-Aldrich Product Information. "Memantine hydrochloride (Standard)."

Sources

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 3-Cyclohexylpropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this pursuit carries the profound responsibility of ensuring a safe laboratory environment, not only during experimentation but also through the final stages of a chemical's lifecycle: its disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyclohexylpropanamine hydrochloride, a compound that, like many amine hydrochlorides, requires meticulous handling to mitigate risks to personnel and the environment.

Part 1: Hazard Assessment and Waste Identification

Before any disposal activities commence, a thorough understanding of the potential hazards is essential. Based on data from analogous amine hydrochlorides and the parent compound, 3-cyclohexylpropylamine, this compound should be handled as a hazardous substance.[3][4]

Anticipated Hazards:

  • Corrosivity: Amine hydrochlorides can be corrosive to skin and eyes.[3][5][6]

  • Toxicity: The parent amine is classified as harmful if swallowed and causes serious eye irritation.[4] Ingestion or inhalation may cause irritation to the digestive and respiratory tracts.[3][7]

  • Flammability: While the hydrochloride salt is generally less volatile than the free amine, related amines can be flammable.[3][5][6]

  • Environmental Hazards: Many chemicals are toxic to aquatic life and should not be released into the environment.[6][7]

Waste Classification:

Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Based on the anticipated hazards, waste containing this compound should be managed as hazardous waste .

The first crucial step is to determine if the waste is a "listed waste" under RCRA (F, K, P, or U lists). While this specific compound is not explicitly listed, if it is mixed with a listed solvent, the entire mixture may be classified as a listed waste. Otherwise, it should be evaluated for the hazardous characteristics.

Part 2: Pre-Disposal Procedures: Segregation and Storage

Proper segregation and storage are critical to prevent dangerous chemical reactions and ensure safe handling.

Step 1: Container Selection

Select a container that is compatible with this compound.

  • Recommended: High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid: Do not use metal containers for acidic or potentially corrosive materials.[8]

  • Ensure the container has a secure, leak-proof screw-on cap.[8]

Step 2: Waste Segregation

Proper segregation prevents dangerous reactions. Store waste containing this compound separately from:

  • Strong Oxidizing Agents: To prevent vigorous, potentially explosive reactions.[5]

  • Strong Bases: Contact with strong bases will liberate the free amine, which may be more volatile and flammable.

  • Incompatible Solvents: Keep halogenated and non-halogenated solvent waste streams separate unless your facility's waste management plan allows for mixing.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and a cornerstone of laboratory safety.[9] The waste container must be labeled with:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste.

  • The date accumulation started.

  • The specific hazards (e.g., "Corrosive," "Toxic").

Part 3: Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, don the appropriate PPE.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against splashes that can cause serious eye damage.[3][5][6]
Hand Protection Nitrile or neoprene gloves.Prevents skin contact, which can cause burns and irritation.[3][5][8]
Body Protection A chemically resistant lab coat or apron.Protects against spills and contamination of personal clothing.[5][8]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes inhalation of any dusts or aerosols.[7]

Step 2: Preparing for Disposal

  • Ensure the Waste Container is Secure: The container lid must be tightly sealed to prevent leaks or spills.[8]

  • Decontaminate the Exterior: Wipe the outside of the container to remove any external contamination.

  • Store in a Designated Area: Place the sealed and labeled container in a designated satellite accumulation area that is under the control of laboratory personnel and away from normal lab activities.[8]

Step 3: Arranging for Chemical Waste Pickup

  • Contact your Institution's Environmental Health & Safety (EH&S) Office: Your EH&S department will provide specific instructions and arrange for the collection of the hazardous waste.

  • Complete Necessary Paperwork: Fill out any required waste disposal forms accurately and completely.

  • Follow Institutional Procedures: Adhere to your institution's specific protocols for waste pickup and handover.

Disposal Method: Incineration

For many organic compounds, including amines, high-temperature incineration in a licensed hazardous waste facility is the preferred disposal method. This process ensures the complete destruction of the chemical, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides. The incinerators are equipped with scrubbers to remove acidic gases like hydrogen chloride.

Diagram: Disposal Decision Workflow

G start Start: Waste Generation identify Identify Waste: 3-Cyclohexylpropanamine HCl start->identify assess Assess Hazards: Corrosive, Toxic, Flammable? identify->assess classify Classify as Hazardous Waste assess->classify segregate Segregate Waste: Away from bases & oxidizers classify->segregate container Select Compatible Container (Glass/HDPE) segregate->container label Label Container: 'Hazardous Waste' & Contents container->label store Store in Satellite Accumulation Area label->store contact Contact EH&S for Pickup store->contact dispose Professional Disposal: Incineration contact->dispose

Caption: Decision workflow for the disposal of this compound.

Part 4: Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

Spill Cleanup:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution and then with soap and water.

    • Label the container with "Spill Debris" and the chemical name.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EH&S.

    • Prevent entry into the affected area.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][5]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[8]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The responsible management of chemical waste is not merely a regulatory obligation but a fundamental aspect of scientific integrity.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (1980). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Safety Data Sheet. (n.d.). Corrosive Liquid, N.O.S. (Cyclohexylamine, Methoxypropylamine).
  • Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2009, September 22).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]

  • Thermo Fisher Scientific. (2009, September 22).
  • Fisher Scientific. (2010, October 29).
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • ChemicalBook. (2019, October 21). Method for Recycling Methylamine Hydrochloride.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • PubChem. 3-Cyclohexylpropylamine. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). 3-Cyclohexylpropanamide.
  • ECHEMI. (n.d.). 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-Cyclohexylpropanamide.
  • PubChem. 3-Cyclohexylpropanamide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Generators. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Manifest System. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Treatment, Storage, and Disposal Facilities (TSDFs). [Link]

  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Minnesota Pollution Control Agency. (n.d.). U List of Hazardous Wastes.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Cyclohexylpropanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 5857-98-7 Formula: C9H19N[1]·HCl Physical State: White to off-white solid (Hygroscopic powder)[1]

Executive Safety Summary

Immediate Action Required: Treat this compound as a Severe Irritant and Potential Corrosive to mucous membranes.[1] As a hydrochloride salt of an aliphatic amine, it poses significant risks upon inhalation of dust or contact with moist surfaces (eyes, sweaty skin), where it can hydrolyze or dissociate to release the irritant amine moiety.

Core Hazard Profile:

  • Inhalation: High risk.[1][2][3][4][5] Hygroscopic dusts adhere to respiratory mucosa, causing severe irritation or chemical bronchitis.[1]

  • Skin/Eyes: Causes serious eye irritation (GHS Category 2A/1) and skin irritation (GHS Category 2).[1]

  • Reactivity: Hygroscopic.[1][5] Incompatible with strong oxidizing agents and strong bases (liberates the free amine).[1]

Risk Assessment & Engineering Controls

The First Line of Defense

Before donning PPE, you must validate your engineering controls.[1] PPE is the final barrier, not the primary solution.[1]

Control LevelRequirementScientific Rationale
Primary Chemical Fume Hood Essential. The hydrochloride salt is a fine powder.[1] Air currents in an open lab can aerosolize the dust.[1] Handling must occur within a certified hood operating at 80–100 fpm face velocity .[1]
Secondary Static Control Use an antistatic gun or ionizer during weighing.[1] Dry amine salts are prone to static charge, causing "fly-away" powder that bypasses standard containment.[1]
Tertiary Decontamination Zone Designate a specific "hot zone" within the hood lined with absorbent, plastic-backed bench paper to capture micro-spills.[1]

PPE Technical Specifications

Selection Logic & Causality

A. Hand Protection: The Nitrile Imperative

Do NOT use Latex. Natural rubber latex degrades rapidly upon exposure to organic amines and offers poor resistance to the organic solvents (e.g., DCM, Methanol) often used to dissolve this salt.

  • Material: Nitrile Rubber (NBR).[1]

  • Minimum Thickness: 0.11 mm (4 mil) for standard handling; 0.2 mm (8 mil) for solution preparation.[1]

  • Protocol:

    • Double Gloving: Required when dissolving the salt.[1] The outer glove protects against the solvent vehicle, while the inner glove remains clean for equipment handling.

    • Inspection: Check for "pinholing" before use.[1] Amine salts can solubilize in sweat inside a compromised glove, causing delayed chemical burns.

B. Eye & Face Protection

Safety glasses are insufficient for handling fine, hygroscopic powders.[1]

  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).[1]

  • Reasoning: Air currents can carry dust particles around the side shields of standard safety glasses.[1] Upon contact with the moisture of the eye, the salt dissolves immediately, creating a high-molarity local solution that causes rapid, severe damage.[1]

C. Respiratory Protection

Only required if engineering controls (Fume Hood) are compromised or unavailable (e.g., equipment maintenance).

  • Standard: NIOSH-certified N95 or P100 particulate respirator.[1]

  • Fit Testing: Mandatory.[1] A respirator without a quantitative fit test provides a false sense of security.[1]

Operational Protocol: Safe Handling Workflow

Diagram 1: Safety Decision Logic

This flowchart guides the researcher through the decision-making process for handling 3-Cyclohexylpropanamine HCl.

SafetyLogic Start Start: Handling 3-Cyclohexylpropanamine HCl RiskAssess 1. Risk Assessment (Quantity & State) Start->RiskAssess EngCheck 2. Engineering Check Is Fume Hood Available? RiskAssess->EngCheck PPE_Solid PPE Selection (Solid): Nitrile Gloves (4 mil) Splash Goggles Lab Coat EngCheck->PPE_Solid Yes (Solid Handling) PPE_Soln PPE Selection (Solution): Double Nitrile (8 mil) Splash Goggles Impervious Apron EngCheck->PPE_Soln Yes (Solution Handling) Resp_Req STOP: Respiratory Protection (N95/P100) Required EngCheck->Resp_Req No (Hood Down) Weighing 3. Weighing Protocol (Static Control + Draft Shield) PPE_Solid->Weighing Dissolving 4. Solubilization (Add Solvent to Solid) PPE_Soln->Dissolving Weighing->Dissolving Cleanup 5. Decontamination (Wipe with dilute acetic acid) Dissolving->Cleanup

Caption: Decision logic for PPE selection based on physical state and engineering control availability.

Step-by-Step Methodology
  • Preparation:

    • Don PPE (Goggles, Nitrile Gloves, Lab Coat).

    • Place a balance draft shield inside the fume hood.[1]

    • Prepare a "wet waste" container for contaminated wipes.[1]

  • Weighing (The Critical Step):

    • Why: This is the moment of highest inhalation risk.[1]

    • Open the container slowly to avoid puffing dust.[1]

    • Use a disposable antistatic weighing boat.[1]

    • Technique: Do not dump the powder. Use a spatula to transfer small amounts.[1] If spillage occurs on the balance, do not blow it off.[1] Wipe with a damp tissue (water/methanol).[1]

  • Solubilization:

    • Add the solid to the flask first, then add the solvent.[1]

    • Caution: If using a basic solvent (like pyridine or triethylamine), the free amine may be liberated, increasing volatility and odor. Ensure the hood sash is lowered.[1]

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a solid or liquid spill.

SpillResponse Spill Spill Detected Type Identify Type Spill->Type Solid Solid Powder Type->Solid Liquid Solution Type->Liquid Action_Solid 1. Cover with wet paper towel (Prevents dust) 2. Scoop into bag Solid->Action_Solid Action_Liquid 1. Absorb with Vermiculite 2. Neutralize (if basic) Liquid->Action_Liquid Disposal Label as Hazardous Chemical Waste Action_Solid->Disposal Action_Liquid->Disposal

Caption: Workflow for containing and cleaning spills to minimize exposure.

Disposal Protocol

Do not dispose of 3-Cyclohexylpropanamine hydrochloride in the drain.[1] It is toxic to aquatic life and can form persistent environmental contaminants.[1]

  • Segregation: Collect in a container labeled "Solid Organic Waste (Toxic/Irritant)" .

  • Solution Waste: If dissolved in organic solvents, place in "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.[1]

  • Destruction: The preferred method is high-temperature incineration equipped with an afterburner and scrubber to neutralize nitrogen oxides (NOx) and hydrochloric acid (HCl) vapors generated during combustion.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor.[1] Retrieved from [Link][6]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Amine Hydrochlorides. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexylpropanamine hydrochloride
Reactant of Route 2
3-Cyclohexylpropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.